Product packaging for 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone(Cat. No.:CAS No. 57373-81-6)

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Cat. No.: B1296175
CAS No.: 57373-81-6
M. Wt: 192.25 g/mol
InChI Key: XOCANIQKLIKENC-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1296175 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone CAS No. 57373-81-6

Properties

IUPAC Name

1-(5-tert-butyl-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCANIQKLIKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972875
Record name 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57373-81-6
Record name NSC97409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Analytical Profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. Due to the limited availability of published experimental data for this specific compound, this document leverages data from structurally similar compounds to offer a representative analysis. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing detailed methodologies, tabulated spectral data, and logical workflows for the characterization of this and similar molecules.

Introduction

This compound is a substituted acetophenone with potential applications in various fields of chemical and pharmaceutical research. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control. This document presents a compilation of expected spectroscopic data based on the analysis of analogous compounds, providing a valuable resource for researchers working with this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1HAr-OH (phenolic)
~7.6Doublet1HAr-H (ortho to -COCH₃)
~7.4Doublet of Doublets1HAr-H (meta to -COCH₃, ortho to -C(CH₃)₃)
~6.9Doublet1HAr-H (meta to -C(CH₃)₃)
~2.6Singlet3H-COCH₃
~1.3Singlet9H-C(CH₃ )₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~204C =O (ketone)
~162Ar-C -OH
~142Ar-C -C(CH₃)₃
~131Ar-C H
~128Ar-C H
~118Ar-C H
~117Ar-C (quaternary)
~35-C (CH₃)₃
~31-C(C H₃)₃
~26-COC H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100BroadO-H stretch (phenolic)
3000 - 2850Medium-StrongC-H stretch (aromatic and aliphatic)
~1650StrongC=O stretch (ketone, intramolecular H-bonding)
1600 - 1450Medium-StrongC=C stretch (aromatic)
~1365MediumC-H bend (tert-butyl)
~1250StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
192[M]⁺ (Molecular Ion)
177[M - CH₃]⁺
149[M - COCH₃]⁺
135[M - C(CH₃)₃]⁺

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and MS data for compounds of this class.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Use the residual solvent peak as a reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

    • Use the solvent carbon signals as a reference.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion mass spectrometer can be used.

  • Acquisition:

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500.

    • The electron energy for EI is typically set to 70 eV.

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Synthesis_and_Purification_Workflow Reactants 4-tert-Butylphenol + Acetylating Agent Reaction Fries Rearrangement Reactants->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Column Chromatography or Recrystallization CrudeProduct->Purification PureProduct Pure 1-(5-Tert-butyl-2- hydroxyphenyl)ethanone Purification->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation NMR_acq NMR Spectroscopy (¹H, ¹³C) NMR_analysis Chemical Shifts, Coupling Constants, Integration NMR_acq->NMR_analysis IR_acq IR Spectroscopy IR_analysis Functional Group Identification IR_acq->IR_analysis MS_acq Mass Spectrometry MS_analysis Molecular Weight, Fragmentation Pattern MS_acq->MS_analysis Structure_Confirmation Structure Confirmation NMR_analysis->Structure_Confirmation IR_analysis->Structure_Confirmation MS_analysis->Structure_Confirmation PureProduct Pure Compound PureProduct->NMR_acq PureProduct->IR_acq PureProduct->MS_acq

Caption: Workflow for the spectroscopic analysis and structure confirmation of the target compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the data presented is based on analogous compounds, it offers a robust starting point for researchers. The detailed experimental protocols and logical workflows are designed to be broadly applicable for the characterization of this and similar substituted acetophenones. It is recommended that researchers obtaining experimental data for this specific compound contribute their findings to public databases to enrich the collective knowledge base.

The Multifaceted Mechanisms of Phenolic Ketones in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolic ketones, a diverse group of natural and synthetic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This in-depth technical guide explores the core mechanisms of action of prominent phenolic ketones, including curcumin, resveratrol, raspberry ketone, and zingerone. It provides a comprehensive overview of their interactions with key cellular signaling pathways, enzymatic targets, and receptors, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Phenolic ketones exert their biological effects through a variety of mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anti-proliferative properties. These actions stem from their unique chemical structures, which enable them to modulate complex cellular processes.

Antioxidant Activity

A primary mechanism of action for many phenolic ketones is their ability to scavenge reactive oxygen species (ROS). This antioxidant capacity is largely attributed to the phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to neutralize free radicals.

Zingerone , a component of ginger, has been shown to be a potent antioxidant. It effectively neutralizes radiation-induced ROS and reduces oxidative stress.[1] This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[1]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Phenolic ketones have demonstrated significant anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory response.

Curcumin , the active compound in turmeric, is a well-studied anti-inflammatory agent. It exerts its effects by inhibiting the activation of the transcription factor NF-κB, a central regulator of inflammation.[2][3] Curcumin can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators.[2][4]

Zingerone also exhibits anti-inflammatory properties by interfering with the MAPK signaling pathway and inhibiting the expression of pro-inflammatory NF-κB.[1] In vivo studies have shown that zingerone can mitigate carrageenan-induced inflammation by reducing paw edema and the levels of inflammatory markers.[5][6]

Modulation of Signaling Pathways

Phenolic ketones can influence a multitude of signaling pathways that regulate cell growth, proliferation, and survival.

  • NF-κB Signaling: As mentioned, curcumin is a potent inhibitor of NF-κB activation.[2][3] By preventing the degradation of IκBα, curcumin blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and differentiation. Resveratrol , a polyphenol found in grapes and berries, has been shown to modulate the MAPK pathway. It can inhibit the activation of p38 MAPK, which is involved in inflammation-induced oxidative stress.[7] Zingerone also interferes with the MAPK signaling pathway as part of its anti-inflammatory mechanism.[1]

  • PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is vital for cell survival and growth. Resveratrol has been shown to inhibit the PI3K/Akt pathway in cancer cells, contributing to its anti-proliferative effects.[8]

Enzyme Inhibition

Phenolic ketones can directly interact with and inhibit the activity of various enzymes.

Curcumin has been shown to inhibit a range of enzymes, including:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.[2][4]

  • Cytochrome P450 (CYP) enzymes: Involved in drug metabolism. Curcumin can inhibit several CYP isoforms, which has implications for drug interactions.[7][9][10]

Gallacetophenone is an effective inhibitor of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential as a skin-whitening agent.[11]

Receptor Interaction

Some phenolic ketones can bind to and modulate the activity of nuclear receptors, influencing gene expression.

Resveratrol has been identified as an antagonist for the nuclear receptor 4A1 (NR4A1), a pro-oncogenic factor in lung cancer.[12]

Raspberry ketone has been reported to activate peroxisome proliferator-activated receptor-α (PPAR-α), which plays a role in fatty acid metabolism.[13]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for the biological activities of selected phenolic ketones.

Table 1: Curcumin - Enzyme Inhibition and Cytotoxic Activity

TargetAssay TypeIC50 / KiCell Line / SystemReference
CYP1A2Enzyme InhibitionIC50: 40.0 µMHuman recombinant CYP[7]
CYP2B6Enzyme InhibitionIC50: 24.5 µMHuman recombinant CYP[7]
CYP2C9Enzyme InhibitionIC50: 4.3 µMHuman recombinant CYP[7]
CYP2D6Enzyme InhibitionIC50: 50.3 µMHuman recombinant CYP[7]
CYP3A4Enzyme InhibitionIC50: 16.3 µMHuman recombinant CYP[7]
CYP3ACompetitive InhibitionKi: 11.0 ± 1.3 μMHuman liver microsomes[10]
CYP2C9Mixed InhibitionKi: 10.6 ± 1.1 μMHuman liver microsomes[10]
CYP2C19Mixed InhibitionKi: 7.8 ± 0.9 μMHuman liver microsomes[10]
TyrosinaseEnzyme InhibitionIC50: 64.46 µM-[14]
CCRF-CEM (Leukemia)Cytotoxicity (Resazurin)IC50: 29.3 ± 1.7 μM (72h)CCRF-CEM[1][15]
A549 (Lung Carcinoma)Cytotoxicity (Resazurin)IC50: 26.2 ± 1.6 μM (72h)A549[1][15]
MDA-MB-231 (Breast Cancer)CytotoxicityIC50: 26.9 μM (72h)MDA-MB-231[1]
MCF-7 (Breast Cancer)CytotoxicityIC50: 21.22 μM (72h)MCF-7[1]

Table 2: Resveratrol - Receptor Binding and Biological Effects

TargetAssay TypeKd / Bmax / EffectCell Line / SystemReference
NR4A1 (Nur77)Isothermal Titration CalorimetryKd: 2.4 µMHuman NR4A1 LBD[12]
CCR2Radioligand BindingBmax: 1.44±0.21 fmol/10^6 cells (at 50 µM)THP-1 monocytes[16]
CCR2Radioligand BindingKd: 0.095±0.02 nM (at 50 µM)THP-1 monocytes[16]
H1299 (Lung Cancer)Invasion Assay27.3% inhibition at 125 µMH1299[12]
H1299 (Lung Cancer)Invasion Assay66.46% inhibition at 150 µMH1299[12]

Table 3: Raspberry Ketone - Effects on Adipocytes

Target / EffectAssay TypeConcentration / EffectCell Line / SystemReference
Lipolysis-Significant increase at 10 µM3T3-L1 adipocytes[17][18]
Fatty Acid Oxidation-Increased at 10 µM3T3-L1 adipocytes[17][18]
Lipid AccumulationOil Red O Staining50% reduction at 300 µM3T3-L1 adipocytes[4]
Adiponectin SecretionImmunoassayIncreased3T3-L1 adipocytes[17][18]

Table 4: Zingerone - In Vivo Anti-inflammatory Activity

ModelTreatmentEffectAnimal ModelReference
Carrageenan-induced paw edema10, 20, 40 mg/kg (i.p.)Significant reduction in paw swellingRats[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by phenolic ketones and a general workflow for their experimental evaluation.

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Phenolic Ketones.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, c-Jun) ERK->TF Translocates JNK->TF p38->TF PhenolicKetone Phenolic Ketone (e.g., Resveratrol) PhenolicKetone->Raf Inhibits PhenolicKetone->p38 Inhibits Genes Gene Expression (Inflammation, Proliferation) TF->Genes G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR TF Transcription Factors (e.g., FoxO) Akt->TF Inhibits Genes Gene Expression (Cell Survival, Growth) mTOR->Genes PhenolicKetone Phenolic Ketone (e.g., Resveratrol) PhenolicKetone->PI3K Inhibits TF->Genes Inhibits Apoptosis G start Start: Phenolic Ketone of Interest in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based antioxidant Antioxidant Activity (e.g., DPPH, ABTS) in_vitro->antioxidant enzyme Enzyme Inhibition (e.g., COX, LOX, CYP) in_vitro->enzyme in_vivo In Vivo Studies antioxidant->in_vivo enzyme->in_vivo viability Cell Viability/Cytotoxicity (e.g., MTT, WST-1) cell_based->viability signaling Signaling Pathway Analysis (e.g., Western Blot, EMSA) cell_based->signaling differentiation Cell Differentiation (e.g., Adipogenesis) cell_based->differentiation viability->in_vivo signaling->in_vivo differentiation->in_vivo animal_model Animal Models of Disease (e.g., Inflammation, Cancer) in_vivo->animal_model pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Elucidation of Mechanism of Action animal_model->end pk_pd->end

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific experimental data on the thermal stability and degradation profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone was found. Therefore, this document serves as a generalized technical guide outlining the methodologies and expected data presentation for such an analysis. The quantitative data and degradation pathways presented herein are hypothetical and for illustrative purposes only. They are based on the expected behavior of structurally similar phenolic compounds and should not be considered as experimental results for this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of the thermal properties of phenolic compounds.

Introduction

This compound is a substituted phenolic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a stabilizer in polymers. A thorough understanding of its thermal stability and degradation profile is crucial for determining its processing parameters, storage conditions, and potential degradation products, which is essential for quality control and safety assessment.

This guide details the standard experimental procedures used to characterize the thermal properties of a compound like this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical degradation profile based on the known chemistry of substituted phenols.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 57373-81-6
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance (Not specified)
Melting Point (Not determined)
Boiling Point (Not determined)

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. For this compound, TGA and DSC would be the primary methods to assess its thermal stability.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis provides information about the decomposition temperatures and the presence of volatile components. The following table presents hypothetical TGA data for this compound.

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (Inert)
Initial Decomposition Temperature (T_onset) ~ 200 - 250 °C
Temperature at 5% Mass Loss (T₅%) ~ 220 - 270 °C
Temperature at Maximum Decomposition Rate (T_max) ~ 280 - 330 °C
Final Residue at 600 °C < 5%
Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. The table below shows hypothetical DSC data.

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (Inert)
Melting Point (T_m) ~ 80 - 100 °C (Endothermic peak)
Enthalpy of Fusion (ΔH_f) (Value in J/g would be determined)
Decomposition Exothermic events following melting

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are standard procedures and would need to be adapted and optimized for the specific compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature at 5% mass loss, and the temperature of the maximum rate of decomposition (from the first derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area of the melting peak.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min, N2) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (25-350°C @ 10°C/min, N2) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature - T_onset - T_max TGA->TGA_Data DSC_Data Heat Flow vs. Temperature - Melting Point (T_m) - Enthalpy of Fusion (ΔH_f) DSC->DSC_Data

Caption: Workflow for Thermal Analysis.

Hypothetical Thermal Degradation Pathway

The thermal degradation of substituted phenols can proceed through various mechanisms, including the cleavage of the tert-butyl group and other substituent groups. The following diagram illustrates a hypothetical degradation pathway for this compound under inert conditions.

G A This compound B 2-Hydroxyacetophenone A->B De-tert-butylation C Isobutylene (gas) A->C De-tert-butylation D Phenol B->D Deacetylation E Char residue B->E Polycondensation D->E Further decomposition

Caption: Hypothetical Degradation Pathway.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its thermal characterization. The outlined TGA and DSC protocols are standard methods for assessing thermal stability and phase transitions. The hypothetical data and degradation pathway serve as a predictive model based on the behavior of analogous chemical structures. For definitive results, experimental analysis of this compound is required.

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone, a valuable intermediate in the synthesis of various organic compounds. The primary focus is on its preparation via the Fries rearrangement of 4-tert-butylphenyl acetate. This document details the underlying reaction mechanism, experimental protocols, and factors influencing product distribution. All quantitative data is presented in clear, tabular formats, and key transformations are visualized using reaction schemes and mechanistic diagrams.

Introduction

This compound, also known as 2-acetyl-4-tert-butylphenol, is an aromatic ketone of significant interest in organic synthesis. Its structure, featuring a hydroxyl group ortho to an acetyl group, allows for a variety of subsequent chemical modifications, making it a versatile building block in the development of pharmaceuticals and other fine chemicals. The most common and effective method for its synthesis is the Fries rearrangement of 4-tert-butylphenyl acetate.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst.[1][2] The reaction is selective for the ortho and para positions, and the product distribution can be controlled by adjusting the reaction conditions.[1][3]

The widely accepted mechanism involves the following key steps:[4]

  • Coordination of the Lewis Acid: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site of coordination.

  • Formation of an Acylium Ion: This coordination polarizes the ester bond, leading to the formation of an acylium carbocation and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. This substitution occurs preferentially at the ortho and para positions.

  • Proton Abstraction and Hydrolysis: A proton is abstracted from the ring to restore aromaticity, and subsequent hydrolysis of the aluminum complex yields the final hydroxy aryl ketone product.

The regioselectivity of the Fries rearrangement is primarily influenced by temperature and the polarity of the solvent.[1][3]

  • Temperature: Higher temperatures (above 160°C) favor the formation of the ortho-isomer, this compound.[1] This is because the ortho-product can form a more stable bidentate chelate with the aluminum catalyst, which is the thermodynamically favored product at higher temperatures. Lower temperatures (below 60°C) favor the formation of the para-isomer, which is the kinetically controlled product.[1]

  • Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho-isomer, while polar solvents favor the para-isomer.[3]

Fries_Mechanism cluster_start Starting Material cluster_lewis Lewis Acid Activation cluster_intermediate Intermediate Formation cluster_product Product Formation start 4-tert-butylphenyl acetate lewis AlCl₃ Coordination start->lewis + AlCl₃ acylium Acylium Ion Formation lewis->acylium ortho_attack Ortho Attack acylium->ortho_attack High Temp. Non-polar Solvent para_attack Para Attack acylium->para_attack Low Temp. Polar Solvent ortho_product This compound ortho_attack->ortho_product Hydrolysis para_product 1-(2-hydroxy-5-tert-butylphenyl)ethanone para_attack->para_product Hydrolysis

Experimental Protocols

Synthesis of 4-tert-butylphenyl acetate (Starting Material)

Materials:

  • 4-tert-butylphenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylphenol in diethyl ether.

  • Add a catalytic amount of pyridine.

  • Slowly add acetic anhydride to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-tert-butylphenyl acetate.

Fries Rearrangement to this compound

Materials:

  • 4-tert-butylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent, for favoring ortho product)

  • Dichloromethane

  • 2 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride.

  • Add nitrobenzene to the flask and stir to form a slurry.

  • Slowly add a solution of 4-tert-butylphenyl acetate in nitrobenzene to the slurry.

  • Heat the reaction mixture to 160-170°C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of ortho and para isomers. The desired ortho-isomer, this compound, can be separated from the para-isomer by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[1] Alternatively, column chromatography can be employed for purification.

Experimental_Workflow A Esterification: 4-tert-butylphenol + Acetic Anhydride B Fries Rearrangement: 4-tert-butylphenyl acetate + AlCl₃ A->B C Workup: Acidic Hydrolysis & Extraction B->C D Purification: Steam Distillation or Column Chromatography C->D E Characterization: NMR, IR, MS D->E

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
4-tert-butylphenyl acetateC₁₂H₁₆O₂192.25~260
This compoundC₁₂H₁₆O₂192.25266.7 at 760 mmHg
1-(2-Hydroxy-5-tert-butylphenyl)ethanoneC₁₂H₁₆O₂192.25-
Influence of Reaction Conditions on Isomer Distribution (Illustrative)
TemperatureSolventPredominant Isomer
< 60°CPolar (e.g., Nitrobenzene)Para
> 160°CNon-polar (e.g., Benzene)Ortho

Note: Specific yield data for the ortho and para isomers in the Fries rearrangement of 4-tert-butylphenyl acetate is not consistently reported in the literature and can vary significantly based on the precise reaction conditions.

Characterization Data (Illustrative)

  • ¹H NMR:

    • A singlet for the tert-butyl protons (~1.3 ppm).

    • A singlet for the acetyl protons (~2.6 ppm).

    • A set of aromatic protons in the region of 6.8-7.8 ppm, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.

    • A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on concentration and solvent.

  • ¹³C NMR:

    • Signals for the tert-butyl carbons (quaternary and methyl).

    • A signal for the acetyl methyl carbon.

    • A downfield signal for the carbonyl carbon (~200 ppm).

    • A set of signals for the aromatic carbons, with chemical shifts influenced by the hydroxyl, acetyl, and tert-butyl substituents.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band (~3200-3600 cm⁻¹).

    • A strong C=O stretching band for the ketone (~1650-1680 cm⁻¹).

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C-O stretching and aromatic C=C bending vibrations.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.25 g/mol ).

    • Characteristic fragmentation patterns, including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).

Conclusion

The Fries rearrangement of 4-tert-butylphenyl acetate provides a reliable and adaptable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and solvent polarity, the selective formation of the desired ortho-isomer can be achieved. This technical guide provides a foundational understanding of the reaction mechanism and a representative experimental protocol to aid researchers in the synthesis and further application of this versatile chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve high yields and purity in a laboratory setting.

References

Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl substituted phenols are a class of synthetic phenolic compounds widely recognized for their potent antioxidant properties. These compounds are structurally characterized by a hydroxyl group attached to a benzene ring, which is further substituted with one or more bulky tert-butyl groups. This unique structural arrangement confers significant stability and reactivity, making them highly effective radical scavengers. Their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals is central to their antioxidant mechanism. The presence of tert-butyl groups, typically at the ortho and/or para positions, provides steric hindrance, which not only enhances the stability of the resulting phenoxy radical but also influences the molecule's reactivity and solubility.

This technical guide provides an in-depth overview of the antioxidant properties of tert-butyl substituted phenols, focusing on their mechanism of action, structure-activity relationships, and relevant experimental data. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields where the mitigation of oxidative stress is a critical objective.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of tert-butyl substituted phenols involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. This process is illustrated in the logical relationship diagram below. The resulting phenoxy radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.

The efficacy of a phenolic antioxidant is largely determined by the stability of this phenoxy radical. The presence of electron-donating groups, such as tert-butyl groups, on the aromatic ring further stabilizes the radical through inductive effects. Moreover, the steric bulk of the tert-butyl groups, particularly when positioned ortho to the hydroxyl group, shields the radical center from further reactions, thereby increasing its stability and preventing it from initiating new radical chains.

Antioxidant Mechanism of Tert-Butyl Phenols Mechanism of Radical Scavenging Tert-Butyl_Phenol Tert-Butyl Phenol (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Tert-Butyl_Phenol->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Oxidative_Stress_Mitigation Oxidative Stress Mitigation Phenoxy_Radical->Oxidative_Stress_Mitigation

Mechanism of Radical Scavenging

Quantitative Antioxidant Activity Data

The antioxidant activity of tert-butyl substituted phenols is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay system. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for several common tert-butyl substituted phenols obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Tert-Butyl Substituted Phenols

CompoundIC50 (µg/mL)Reference
2,4-Di-tert-butylphenol60[1]
Butylated Hydroxytoluene (BHT)21.09[2]
Butylated Hydroxytoluene (BHT)67.68[2]

Table 2: ABTS Radical Scavenging Activity of Tert-Butyl Substituted Phenols

CompoundIC50 (µg/mL)Reference
2,4-Di-tert-butylphenol17[1]

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, certain tert-butyl substituted phenols can exert their antioxidant effects by modulating intracellular signaling pathways. A prominent example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds, including some metabolites of tert-butylated phenols like tert-butylhydroquinone (tBHQ), can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcriptional upregulation. This cellular defense mechanism provides a sustained protection against oxidative stress.

Nrf2-Keap1 Signaling Pathway Activation of Nrf2 by Tert-Butyl Phenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tBHQ tert-Butylhydroquinone (tBHQ) Keap1 Keap1 tBHQ->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Upregulates

Activation of Nrf2 by Tert-Butyl Phenols

Experimental Protocols

The following are detailed methodologies for commonly cited in vitro antioxidant assays used to evaluate tert-butyl substituted phenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (tert-butyl substituted phenols)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • Spectrophotometer (capable of measuring absorbance at ~517 nm)

  • Micropipettes and tips

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the tert-butyl substituted phenol and the positive control in methanol to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay:

    • In a 96-well plate or cuvettes, add a specific volume of each concentration of the test sample or positive control.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • For the blank, add methanol instead of the test sample.

    • For the control, add the DPPH solution to methanol without any antioxidant.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the antioxidant.

    • Abs_sample is the absorbance of the DPPH solution with the antioxidant.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is determined from the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Test compounds (tert-butyl substituted phenols)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer (capable of measuring absorbance at 593 nm)

  • Water bath

  • Micropipettes and tips

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare stock solutions of the tert-butyl substituted phenols and the standard in a suitable solvent. Create a series of dilutions for the standard to generate a calibration curve.

  • Assay:

    • Add a small volume of the test sample or standard solution to a 96-well plate or cuvettes.

    • Add a larger volume of the pre-warmed FRAP reagent.

    • For the blank, use the solvent instead of the test sample.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of the standard curve. The results are typically expressed as equivalents of the standard (e.g., µM Fe(II) equivalents or Trolox equivalents).

Lipid Peroxidation Inhibition Assay

Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often in a model system such as a linoleic acid emulsion or biological membranes (e.g., liposomes or tissue homogenates). The extent of lipid peroxidation can be measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Lipid source (e.g., linoleic acid, lecithin, or tissue homogenate)

  • Oxidation initiator (e.g., Fe²⁺/ascorbate, AAPH)

  • Phosphate buffer

  • Test compounds (tert-butyl substituted phenols)

  • Positive control (e.g., BHT, Trolox)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Lipid Emulsion/Suspension: Prepare an emulsion or suspension of the lipid source in phosphate buffer.

  • Incubation:

    • Add the test compound or positive control at various concentrations to the lipid preparation.

    • Induce lipid peroxidation by adding the initiator.

    • Incubate the mixture at 37°C for a specific duration.

  • Measurement of Peroxidation:

    • Stop the reaction by adding a solution like TCA.

    • Add TBA solution and heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.

    • After cooling, centrifuge the samples to remove any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated as:

    Where:

    • Abs_control is the absorbance of the sample without the antioxidant.

    • Abs_sample is the absorbance of the sample with the antioxidant.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the antioxidant concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the antioxidant properties of tert-butyl substituted phenols, from sample preparation to data analysis.

Antioxidant Assay Workflow General Workflow for In Vitro Antioxidant Assays Start Start Sample_Prep Sample Preparation (Dissolve tert-butyl phenol and prepare dilutions) Start->Sample_Prep Reagent_Prep Reagent Preparation (e.g., DPPH, FRAP reagent) Start->Reagent_Prep Assay_Incubation Assay Incubation (Mix samples and reagents, incubate) Sample_Prep->Assay_Incubation Reagent_Prep->Assay_Incubation Measurement Spectrophotometric Measurement (Absorbance reading) Assay_Incubation->Measurement Data_Analysis Data Analysis (% Inhibition calculation, IC50 determination) Measurement->Data_Analysis End End Data_Analysis->End

General Workflow for In Vitro Antioxidant Assays

Conclusion

Tert-butyl substituted phenols represent a versatile and potent class of antioxidants with significant applications in various scientific and industrial fields. Their efficacy stems from a combination of hydrogen-donating capability, radical stabilization through resonance and inductive effects, and steric protection afforded by the bulky tert-butyl groups. Furthermore, their ability to modulate key cellular antioxidant pathways like the Keap1-Nrf2 system highlights their potential for therapeutic interventions in oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the antioxidant properties of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This rearrangement is a valuable tool in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of substituted phenolic compounds, which are important intermediates in the pharmaceutical and fine chemical industries. The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[2] The regioselectivity of the reaction can often be controlled by adjusting reaction conditions such as temperature and solvent.[2] This application note provides a detailed protocol for the synthesis of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone from 4-tert-butylphenyl acetate via a Lewis acid-catalyzed Fries rearrangement.

Reaction Scheme

The synthesis involves a two-step process: the acetylation of 4-tert-butylphenol to form 4-tert-butylphenyl acetate, followed by the Fries rearrangement of the acetate to yield the desired product, this compound. The primary isomer formed is the ortho-acetylated product.

Step 1: Synthesis of 4-tert-butylphenyl acetate

4-tert-butylphenol reacts with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 4-tert-butylphenyl acetate.

Step 2: Fries Rearrangement to this compound

4-tert-butylphenyl acetate undergoes an intramolecular acyl group migration in the presence of aluminum chloride to form this compound.

Experimental Protocols

Part 1: Synthesis of 4-tert-butylphenyl acetate

Materials:

  • 4-tert-butylphenol

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylphenol (1 equivalent) and acetic anhydride (1.5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 drops) to the mixture.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-tert-butylphenyl acetate. The product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC or NMR.

Part 2: Synthesis of this compound

Materials:

  • 4-tert-butylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (if necessary)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenyl acetate (1 equivalent) in nitrobenzene.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
4-tert-butylphenyl acetateC₁₂H₁₆O₂192.25Liquid247-249
This compoundC₁₂H₁₆O₂192.25Solid266.7
Spectroscopic Data for this compound
¹H NMR (CDCl₃, δ) 12.14 (s, 1H, OH), 7.72 (d, J=2.4 Hz, 1H, Ar-H), 7.51 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.91 (d, J=8.8 Hz, 1H, Ar-H), 2.60 (s, 3H, COCH₃), 1.31 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, δ) 207.1, 160.5, 141.5, 134.0, 125.9, 118.8, 118.2, 34.2, 31.5, 26.5
IR (KBr, cm⁻¹) 3400-2800 (broad, O-H), 2960 (C-H), 1640 (C=O, conjugated), 1600, 1480 (C=C, aromatic)

Mandatory Visualizations

Fries Rearrangement Mechanism

Fries_Rearrangement cluster_step1 Step 1: Formation of Acylium Ion Intermediate cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis ester 4-tert-butylphenyl acetate complex1 Initial Complex ester->complex1 + AlCl₃ lewis_acid AlCl₃ acylium_ion Acylium Ion + Phenoxide-AlCl₃ Complex complex1->acylium_ion Rearrangement sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex Electrophilic Attack on Aryl Ring product_complex Product-AlCl₃ Complex sigma_complex->product_complex Proton Loss final_product This compound product_complex->final_product + H₃O⁺ hydrolysis H₃O⁺

Caption: Mechanism of the Fries rearrangement for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of 4-tert-butylphenyl acetate cluster_rearrangement Fries Rearrangement cluster_purification Purification and Analysis start_acetate Mix 4-tert-butylphenol and Acetic Anhydride add_catalyst_acetate Add H₂SO₄ (cat.) start_acetate->add_catalyst_acetate reflux_acetate Reflux for 2 hours add_catalyst_acetate->reflux_acetate workup_acetate Workup (Extraction and Washing) reflux_acetate->workup_acetate isolate_acetate Isolate 4-tert-butylphenyl acetate workup_acetate->isolate_acetate start_rearrangement Dissolve Acetate in Nitrobenzene isolate_acetate->start_rearrangement add_lewis_acid Add AlCl₃ at <10 °C start_rearrangement->add_lewis_acid react_rearrangement Stir at RT, then heat to 60-70 °C add_lewis_acid->react_rearrangement workup_rearrangement Quench with HCl/ice and Extract react_rearrangement->workup_rearrangement purify Column Chromatography workup_rearrangement->purify characterize Spectroscopic Analysis (NMR, IR) purify->characterize final_product Pure this compound characterize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Fries rearrangement. The two-step procedure, involving the initial formation of 4-tert-butylphenyl acetate followed by its Lewis acid-catalyzed rearrangement, is a reliable method for obtaining the target ortho-hydroxyaryl ketone. The provided experimental details, data, and visualizations are intended to guide researchers in the successful execution of this synthesis.

References

Application Notes and Protocols: Laboratory Scale Preparation of 2-Hydroxy-5-tert-butyl-acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-hydroxy-5-tert-butyl-acetophenone. The synthesis is a two-step process commencing with the esterification of 4-tert-butylphenol to produce 4-tert-butylphenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the final product. This method is a robust and common route for the preparation of hydroxyaryl ketones. The protocol includes information on reagents, equipment, reaction conditions, purification, and characterization of the product.

Introduction

2-Hydroxy-5-tert-butyl-acetophenone is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a hydroxyl group ortho to an acetyl group on a substituted benzene ring, makes it a versatile precursor for the synthesis of various biologically active compounds and other complex organic molecules. The Fries rearrangement, a classic named reaction in organic chemistry, provides an effective method for the synthesis of such hydroxyaryl ketones from phenolic esters.[1][2][3] This application note details the laboratory preparation of 2-hydroxy-5-tert-butyl-acetophenone, providing a reliable method for its synthesis.

Overall Reaction Scheme

Overall_Reaction_Scheme reactant1 4-tert-butylphenol arrow1 Step 1: Esterification reactant1->arrow1 reactant2 Acetic Anhydride reactant2->arrow1 intermediate 4-tert-butylphenyl acetate arrow2 Step 2: Fries Rearrangement intermediate->arrow2 1. Anhydrous AlCl3 2. Heat catalyst1 Pyridine (cat.) catalyst2 Anhydrous AlCl3 product 2-hydroxy-5-tert-butyl-acetophenone plus1 + plus1->arrow1 arrow1->intermediate arrow2->product

Caption: Overall two-step synthesis of 2-hydroxy-5-tert-butyl-acetophenone.

Experimental Protocols

Step 1: Synthesis of 4-tert-butylphenyl acetate

Materials and Equipment:

  • 4-tert-butylphenol

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylphenol (1 equivalent).

  • Add acetic anhydride (1.2 equivalents) to the flask.

  • Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-tert-butylphenyl acetate. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Fries Rearrangement to 2-hydroxy-5-tert-butyl-acetophenone

Materials and Equipment:

  • 4-tert-butylphenyl acetate

  • Anhydrous aluminum chloride (AlCl3)

  • Nitrobenzene (as solvent, optional)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Mechanical stirrer (recommended for viscous mixtures)

  • Thermometer

  • Ice bath

  • Hydrochloric acid (concentrated and dilute)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, place anhydrous aluminum chloride (2.5 equivalents).

  • If using a solvent, add dry nitrobenzene.

  • Slowly add 4-tert-butylphenyl acetate (1 equivalent) to the flask with stirring. The reaction can be exothermic.

  • Heat the reaction mixture to the desired temperature. Low temperatures (around 25-60°C) generally favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[4] For the desired 2-hydroxy product (ortho-isomer), a higher temperature is typically required. A temperature of approximately 120-165°C is a reasonable starting point.[4][5]

  • Maintain the reaction at this temperature for the specified time (e.g., 45 minutes to 1.5 hours), with continuous stirring.[5]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly and cautiously decompose the reaction mixture by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product can be isolated by steam distillation if it is steam volatile, or by solvent extraction.[4]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Data Presentation

Parameter4-tert-butylphenyl acetate2-hydroxy-5-tert-butyl-acetophenone
Molecular Formula C12H16O2C12H16O2
Molecular Weight 192.25 g/mol 192.25 g/mol
Appearance Colorless liquid or low melting solidYellowish solid
Melting Point Not specified~50-53 °C (literature values vary)
Boiling Point Not specifiedNot specified
Typical Yield (Fries) N/A60-70% (expected)

Characterization Data (Expected)

  • ¹H NMR (CDCl₃):

    • δ ~1.3 ppm (s, 9H, -C(CH₃)₃)

    • δ ~2.6 ppm (s, 3H, -COCH₃)

    • δ ~6.9 ppm (d, 1H, Ar-H)

    • δ ~7.4 ppm (dd, 1H, Ar-H)

    • δ ~7.6 ppm (d, 1H, Ar-H)

    • δ ~12.2 ppm (s, 1H, Ar-OH, intramolecular H-bond)

  • IR (KBr, cm⁻¹):

    • ~3000-2800 (C-H stretch)

    • ~1650 (C=O stretch, conjugated ketone)

    • ~1600, 1480 (C=C aromatic stretch)

    • Broadband centered around 3000-3400 (O-H stretch, intramolecular H-bond)

Experimental Workflow

G Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement a Mix 4-tert-butylphenol, acetic anhydride, and pyridine b Reflux for 2-3 hours a->b c Work-up: Extraction and washing b->c d Isolate 4-tert-butylphenyl acetate c->d e React 4-tert-butylphenyl acetate with anhydrous AlCl3 d->e Proceed to next step f Heat at 120-165°C e->f g Work-up: Acid decomposition and extraction f->g h Purify by recrystallization or chromatography g->h i 2-hydroxy-5-tert-butyl-acetophenone h->i Final Product

Caption: Workflow for the synthesis of 2-hydroxy-5-tert-butyl-acetophenone.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling anhydrous aluminum chloride, hydrochloric acid, and organic solvents.

  • Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry.

  • The decomposition of the aluminum chloride complex is highly exothermic. Perform this step slowly and with adequate cooling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the laboratory preparation of 2-hydroxy-5-tert-butyl-acetophenone. The Fries rearrangement is a key transformation that allows for the regioselective introduction of an acetyl group onto the aromatic ring of a phenolic ester. By carefully controlling the reaction conditions, particularly the temperature, the desired ortho-isomer can be obtained in good yield. This protocol is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

The Versatility of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone, a substituted 2-hydroxyacetophenone, serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a nucleophilic hydroxyl group and a reactive ketone moiety, make it an ideal starting material for the construction of a variety of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of compounds: chalcones and chromones. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Section 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Base (e.g., NaOH or KOH) Ethanol A->C B Substituted Benzaldehyde B->C D 6-tert-Butyl-2'-hydroxychalcone Derivative C->D

Figure 1: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 1-(5-tert-Butyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative using this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add benzaldehyde (1.0 eq).

  • Slowly add an aqueous solution of KOH or NaOH (e.g., 40-60%) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid or hydrochloric acid until the pH is neutral.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.

Data Presentation:

CompoundAldehyde ReactantYield (%)Melting Point (°C)
1-(5-tert-Butyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-oneBenzaldehyde~85-95Not specified
1-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one4-ChlorobenzaldehydeVariesNot specified
1-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-MethoxybenzaldehydeVariesNot specified

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Expected Spectroscopic Data for Chalcones:

  • ¹H NMR: Resonances for the α- and β-protons of the enone system typically appear as doublets in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15 Hz), characteristic of a trans-configuration. Aromatic protons will appear in the aromatic region, and the tert-butyl group will show a singlet around δ 1.3 ppm. The phenolic hydroxyl proton will appear as a singlet at a downfield chemical shift.

  • ¹³C NMR: The carbonyl carbon of the chalcone typically resonates around δ 190-195 ppm.

  • IR (cm⁻¹): Characteristic peaks include a strong absorption for the C=O stretching of the α,β-unsaturated ketone (around 1640-1660 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and a broad O-H stretching for the phenolic hydroxyl group.

Section 2: Synthesis of Chromones

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. 2-Styrylchromones, a subclass of chromones, have garnered significant attention for their potential cytotoxic activities against various cancer cell lines.[1][2][3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Iodine (I2) DMSO A->C B Cinnamaldehyde B->C D 6-tert-Butyl-2-styrylchromone C->D

Figure 2: Synthesis of 6-tert-Butyl-2-styrylchromone.

Experimental Protocol: Synthesis of 6-tert-Butyl-2-styrylchromone

This protocol outlines a method for the synthesis of a 2-styrylchromone derivative from this compound.

Materials:

  • This compound

  • Cinnamaldehyde

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution

  • Standard laboratory glassware for heating and reflux

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add cinnamaldehyde (1.0 eq).

  • Add a catalytic amount of iodine to the reaction mixture.

  • Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The precipitated solid is collected by filtration.

  • Wash the solid with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Data Presentation:

CompoundAldehyde ReactantYield (%)Melting Point (°C)
6-tert-Butyl-2-styrylchromoneCinnamaldehydeVariesNot specified
6-tert-Butyl-2-(substituted-styryl)chromoneSubstituted CinnamaldehydeVariesNot specified

Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.

Expected Spectroscopic Data for 2-Styrylchromones:

  • ¹H NMR: The spectrum will show characteristic signals for the styryl protons, the chromone ring protons, and the substituents on the aromatic rings. The vinylic protons of the styryl group will appear as doublets.

  • ¹³C NMR: The carbonyl carbon of the chromone ring typically appears around δ 175-180 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product should be observed.

Section 3: Biological Applications

Derivatives of this compound, particularly chalcones and chromones, have been investigated for a variety of biological activities.

Antimicrobial Activity of Chalcones

Chalcones are known to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The presence of the α,β-unsaturated ketone moiety is often crucial for their biological action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the synthesized chalcone in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (microorganism with broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation:

CompoundTest OrganismMIC (µg/mL)
1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-oneStaphylococcus aureusVaries
1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-oneEscherichia coliVaries
1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-oneCandida albicansVaries
Cytotoxic Activity of 2-Styrylchromones

Several studies have highlighted the potential of 2-styrylchromones as anticancer agents.[1][2][3][4] Their mechanism of action often involves the induction of apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

  • Seed human tumor cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized 6-tert-butyl-2-styrylchromone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
6-tert-Butyl-2-styrylchromoneHeLaVaries
6-tert-Butyl-2-styrylchromoneMCF-7Varies
6-tert-Butyl-2-styrylchromoneA549Varies

Signaling Pathway Visualization:

G Styrylchromone 6-tert-Butyl-2-styrylchromone Extrinsic Extrinsic Pathway Styrylchromone->Extrinsic Intrinsic Intrinsic Pathway Styrylchromone->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Proposed apoptotic pathway induced by styrylchromones.[2]

This compound is a readily accessible and highly useful building block for the synthesis of biologically active chalcones and chromones. The straightforward and efficient synthetic protocols described herein provide a foundation for the development of novel compounds for further investigation in drug discovery programs. The tert-butyl group can enhance lipophilicity and potentially influence the biological activity and pharmacokinetic properties of the resulting molecules, making this building block particularly attractive for medicinal chemistry applications. Further exploration of the structure-activity relationships of these derivatives is warranted to develop more potent and selective therapeutic agents.

References

Application of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a valuable starting material in the synthesis of various pharmaceutical intermediates. Its substituted phenol structure allows for regioselective modifications, making it a versatile building block for the construction of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This application note details a three-step synthetic sequence starting from this compound to produce a substituted benzoxazole, a scaffold present in numerous medicinally active compounds. The process involves an initial nitration of the phenol ring, followed by the reduction of the nitro group to an amine, and finally, a cyclization reaction to form the benzoxazole ring system.

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

  • Nitration: this compound is treated with a nitrating agent to introduce a nitro group onto the aromatic ring, yielding 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone.

  • Reduction: The nitro group of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone is then reduced to an amino group to form 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone.

  • Benzoxazole Formation: The resulting o-aminophenol derivative undergoes a condensation and cyclization reaction with a suitable carboxylic acid derivative to yield a 2-substituted-6-tert-butyl-benzoxazole.

This sequence provides a reliable route to functionalized benzoxazoles, which are key intermediates in the development of new pharmaceutical agents.

Data Presentation

StepReactionStarting MaterialProductKey Reagents/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1NitrationThis compound1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanoneNitric Acid, Acetic AcidAcetic Acid220-25~90>95
2Reduction1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanonePd/C, Hydrogen gasMethanol425~95>98
3Benzoxazole Formation1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone2-Methyl-6-tert-butyl-benzoxazoleAcetic AnhydrideAcetic Acid3100~85>97

Experimental Protocols

Step 1: Synthesis of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone (Nitration)

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 19.2 g (0.1 mol) of this compound in 100 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 9.0 mL (0.14 mol) of concentrated nitric acid in 20 mL of glacial acetic acid dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature (20-25 °C) for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The yellow precipitate of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone will form.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to litmus paper, and then dry in a vacuum oven at 50 °C.

Step 2: Synthesis of 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone (Reduction)

Materials:

  • 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filter aid (e.g., Celite)

Procedure:

  • To a Parr hydrogenation bottle, add 23.7 g (0.1 mol) of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone and 150 mL of methanol.

  • Carefully add 1.0 g of 10% Pd/C catalyst to the mixture.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours or until the hydrogen uptake ceases.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone. The product can be used in the next step without further purification.

Step 3: Synthesis of 2-Methyl-6-tert-butyl-benzoxazole (Benzoxazole Formation)

Materials:

  • 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve approximately 20.7 g (0.1 mol) of the crude 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone from the previous step in 50 mL of glacial acetic acid.

  • Add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

  • Heat the reaction mixture to 100 °C and maintain it at this temperature for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The product, 2-methyl-6-tert-butyl-benzoxazole, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol/water to obtain pure 2-methyl-6-tert-butyl-benzoxazole.

Visualizations

Synthesis_Pathway A This compound B 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone A->B Nitration (HNO3, H2SO4) C 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone B->C Reduction (H2, Pd/C) D 2-Methyl-6-tert-butyl-benzoxazole (Pharmaceutical Intermediate) C->D Cyclization (Acetic Anhydride)

Caption: Synthetic pathway from this compound.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Benzoxazole Formation A1 Dissolve Starting Material A2 Cool to 0-5 °C A1->A2 A3 Add Nitrating Agent A2->A3 A4 Stir at Room Temperature A3->A4 A5 Precipitate in Water A4->A5 A6 Filter and Dry A5->A6 B1 Charge Reactor with Substrate and Catalyst B2 Hydrogenate at 50 psi B1->B2 B3 Filter to Remove Catalyst B2->B3 B4 Concentrate Filtrate B3->B4 C1 Dissolve Aminophenol C2 Add Acetic Anhydride C1->C2 C3 Heat at 100 °C C2->C3 C4 Precipitate and Neutralize C3->C4 C5 Filter, Dry, and Recrystallize C4->C5

Caption: Detailed workflow for each synthetic step.

Application Notes and Protocols: Nitration of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective nitration of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone to synthesize 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone. The protocol is based on established methods for the nitration of substituted phenols and hydroxyacetophenones.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group, which can be a key functional group in a target molecule or serve as a precursor for other functionalities, such as an amino group. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of this compound, the strongly activating ortho-, para-directing hydroxyl group and the deactivating meta-directing acetyl group, along with the bulky tert-butyl group, influence the position of electrophilic substitution. The primary product expected is the result of nitration at the position ortho to the hydroxyl group and meta to the acetyl group.

Reaction Scheme

Caption: Reaction scheme for the nitration of this compound.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the expected product. Please note that specific experimental data such as yield and melting point for the nitrated product are not widely available in the cited literature and should be determined empirically.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compound57373-81-6C₁₂H₁₆O₂192.25Off-white solid58-61
1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone100245-06-5C₁₂H₁₅NO₄253.25Yellow solid (expected)Not available in searched literature.[1][2] For comparison, 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone has a melting point of 134 °C.[3]

Experimental Protocol

This protocol details the procedure for the nitration of this compound.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask cooled in an ice bath, slowly add a pre-determined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The typical molar ratio of nitric acid to sulfuric acid is 1:2.

    • Maintain the temperature of the mixture below 10 °C during the addition.

    • Allow the mixture to cool to 0-5 °C before use.

  • Dissolution of the Starting Material:

    • In a separate round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid with stirring.

    • Cool the solution to 0-5 °C in an ice bath.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material using a dropping funnel.

    • Carefully monitor the reaction temperature and maintain it between 0-5 °C throughout the addition. The reaction is highly exothermic.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring.

    • A yellow precipitate of the crude product should form.

    • Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4 at 0-5 °C) nitration Slowly add Nitrating Mixture to Starting Material Solution (Maintain 0-5 °C) prep_nitrating_mix->nitration dissolve_sm Dissolve Starting Material in Glacial Acetic Acid at 0-5 °C dissolve_sm->nitration stir Stir at 0-5 °C for 1-2 hours nitration->stir quench Pour Reaction Mixture into Ice Water stir->quench filtration Collect Crude Product by Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize Product (MP, NMR, IR) recrystallize->characterize

Caption: Workflow diagram for the nitration of this compound.

References

Application Note: Experimental Protocols for the Bromination of Hydroxyphenyl Ethanones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brominated hydroxyphenyl ethanones are crucial intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. The introduction of a bromine atom onto the aromatic ring or the α-carbon of the ethanone side-chain provides a versatile handle for further functionalization. The primary challenge in the bromination of hydroxyphenyl ethanones lies in controlling the regioselectivity of the reaction. The powerful activating, ortho-, para-directing nature of the hydroxyl group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1][2] Consequently, reaction conditions must be carefully selected to achieve either nuclear bromination (on the aromatic ring) or α-bromination (on the side-chain) as desired. This document provides detailed protocols for various bromination methods, enabling researchers to select the most appropriate procedure for their synthetic goals.

General Principles and Safety Precautions

Regioselectivity: The outcome of the bromination reaction is principally governed by the choice of solvent, brominating agent, and the presence or absence of a protecting group on the hydroxyl function.

  • Nuclear Bromination: Favored in polar, protic solvents (e.g., acetic acid, water) which stabilize the polar intermediates of electrophilic aromatic substitution.[3][4] The hydroxyl group strongly directs bromination to the positions ortho and para to it.[1]

  • α-Side-Chain Bromination: Generally achieved in less polar, aprotic solvents. Protecting the hydroxyl group (e.g., as a benzyl ether) deactivates the ring towards electrophilic attack, thereby favoring acid-catalyzed enolization and subsequent bromination on the side-chain.[5]

Safety Precautions: All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Bromine (Br₂): Extremely toxic, corrosive, and volatile.[6] Causes severe burns upon contact and is harmful if inhaled.[6] Always handle liquid bromine with extreme care.[7] Spills should be neutralized immediately with a sodium thiosulfate solution.[7]

  • N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin and eye burns.[5][8] Avoid inhalation of dust.[1]

  • Acids (H₂SO₄, Acetic Acid): Highly corrosive and can cause severe burns.[9][10] Handle with care, and always add acid to the solvent slowly to manage heat generation.[11]

  • Organic Solvents: Many are flammable and/or toxic. Avoid open flames and ensure proper ventilation.

Visualizing Reaction Pathways

The choice of reaction conditions dictates the bromination regioselectivity, leading to either substitution on the aromatic ring or on the α-carbon of the acetyl group.

G cluster_0 Reaction Conditions cluster_1 Bromination Products start Hydroxyphenyl Ethanone cond1 Protic Solvents (e.g., H₂O, Acetic Acid) Unprotected -OH start->cond1 Favors Ring Attack cond2 Aprotic Solvents (e.g., Chloroform) Protected -OH / Acid Catalyst start->cond2 Favors Side-Chain Attack prod1 Nuclear Bromination (Ortho/Para Substitution) cond1->prod1 prod2 α-Side-Chain Bromination (alpha-Bromo Ketone) cond2->prod2

Caption: Reaction selectivity in the bromination of hydroxyphenyl ethanones.

Experimental Protocols

Protocol 1: α-Side-Chain Bromination of 4-Hydroxyacetophenone

This protocol describes the bromination at the α-position of the acetyl group using molecular bromine in chloroform, catalyzed by sulfuric acid.[8][10]

Methodology:

  • Dissolve 4-hydroxyacetophenone in chloroform in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heat the solution to the specified temperature (e.g., 338 K).

  • Carefully add concentrated sulfuric acid to the stirring solution.

  • After a brief stirring period (e.g., 10 minutes), add molecular bromine dropwise.

  • Allow the reaction to proceed for the designated time (e.g., 5 hours), monitoring by TLC.

  • Cool the mixture and quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with chloroform.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Data Summary Table:

Reagent/ParameterMolar Eq.AmountNotes
4-Hydroxyacetophenone1.010 g (73.4 mmol)Starting material
Chloroform-50 mLSolvent
Conc. Sulfuric AcidCat.3.80 mLCatalyst
Bromine (Br₂)~1.043.9 mL (76.1 mmol)Brominating agent
Reaction Temp. -338 K (65 °C)-
Reaction Time -5 hours-
Protocol 2: Regioselective Nuclear Bromination with N-Bromosuccinimide (NBS)

This method achieves regioselective bromination on the aromatic ring at the position adjacent to the hydroxyl group using NBS at low temperatures.[7]

Methodology:

  • Add the desired hydroxyphenyl acetophenone to a round-bottom flask with a magnetic stirrer.

  • Dissolve the substrate in aqueous acetone.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add freshly crystallized N-bromosuccinimide (NBS) portion-wise to the stirring solution.

  • Maintain the temperature at 0 °C and stir the reaction mixture for the required duration (12-48 hours), monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product via column chromatography or recrystallization.

Data Summary Table:

Reagent/ParameterMolar Eq.Amount (Example)Notes
Hydroxyacetophenone1.010 mmolSubstrate
N-Bromosuccinimide1.212 mmolBrominating agent
Aqueous Acetone-As requiredSolvent
Reaction Temp. -0 °CCritical for selectivity
Reaction Time -12-48 hoursVaries by substrate
Protocol 3: Eco-Friendly Nuclear Bromination using Ammonium Bromide and Oxone

This protocol offers a greener alternative for nuclear bromination, avoiding the use of liquid bromine. The reaction leads to mono- or di-bromination depending on the stoichiometry.[4]

Methodology:

  • To a well-stirred solution of the o/p-hydroxyacetophenone and ammonium bromide in methanol, add Oxone portion-wise.

  • Heat the reaction mixture to reflux for the specified time (e.g., 120 minutes).

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture and dilute with water.

  • A solid product will precipitate. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure brominated product.

Data Summary Table:

Reagent/ParameterMolar Eq. (for Dibromination)Amount (Example)Notes
o-Hydroxyacetophenone1.01 mmolSubstrate
Ammonium Bromide2.02 mmolBromide source
Oxone2.52.5 mmolOxidant
Methanol-As requiredSolvent
Reaction Temp. -Reflux-
Reaction Time -120 min-

General Experimental Workflow

The following diagram outlines the typical steps involved in the synthesis, workup, and analysis of brominated hydroxyphenyl ethanones.

G Reagents 1. Prepare Reactants & Solvents Setup 2. Assemble Reaction Apparatus (Flask, Stirrer, Condenser etc.) Reagents->Setup Reaction 3. Execute Reaction (Control Temp., Timed Addition) Setup->Reaction Quench 4. Quench Reaction (e.g., Add water or NaHCO₃ soln.) Reaction->Quench Extract 5. Product Extraction & Washing (Separate layers, Wash with brine) Quench->Extract Purify 6. Purification (Dry, Evaporate, Recrystallize) Extract->Purify Analyze 7. Product Analysis (NMR, MS, IR, Melting Point) Purify->Analyze

References

Application Notes & Protocols: Synthesis of Novel Ligands from 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a versatile ketone precursor for the synthesis of novel Schiff base ligands. Schiff bases, characterized by an azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest in coordination chemistry as they can form stable complexes with a wide range of metal ions.[1][2] The resulting metal complexes often exhibit enhanced biological and catalytic activities compared to the free ligands, making them valuable candidates for drug development and industrial applications.[3][4][5] Ligands derived from this compound are particularly noteworthy due to the presence of a phenolic hydroxyl group and a bulky tert-butyl group, which can influence the steric and electronic properties of the final metal complex. Applications for such ligands and their metal complexes are extensive, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and catalytic activities.[6][2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a novel Schiff base ligand from this compound and a primary amine, followed by the preparation of its corresponding metal(II) complex.

2.1. Protocol: Synthesis of a Schiff Base Ligand (L)

This protocol describes a general procedure for the condensation reaction between this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (e.g., aniline, ethylenediamine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Round-bottom flask (50 mL or 100 mL)

  • Beakers, Erlenmeyer flasks

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Stir the solution using a magnetic stirrer until the solid is completely dissolved.

  • To this solution, add 10 mmol of the selected primary amine dissolved in 10 mL of absolute ethanol. For diamines like ethylenediamine, use 5 mmol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~80°C) with continuous stirring.[7]

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask further in an ice bath to facilitate the precipitation of the product.[8]

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield, melting point, and characterize the product using spectroscopic methods (FTIR, ¹H-NMR, Mass Spectrometry).

2.2. Protocol: Synthesis of a Metal(II) Complex [M(L)₂]

This protocol outlines the synthesis of a metal complex using the Schiff base ligand (L) prepared in Protocol 2.1.

Materials:

  • Synthesized Schiff base ligand (L)

  • Metal(II) salt (e.g., Cu(CH₃COO)₂, ZnCl₂, NiCl₂·6H₂O)

  • Absolute Ethanol or Methanol

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Round-bottom flask

Procedure:

  • Dissolve 2 mmol of the synthesized Schiff base ligand (L) in 25 mL of absolute ethanol in a 50 mL round-bottom flask, heating gently if necessary.

  • In a separate beaker, dissolve 1 mmol of the selected metal(II) salt in 15 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A change in color or the formation of a precipitate typically indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.[9]

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid product with ethanol and then a small amount of diethyl ether.

  • Dry the final complex in a vacuum desiccator.

  • Characterize the complex using appropriate analytical techniques (FTIR, UV-Vis, Elemental Analysis, Magnetic Susceptibility).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from starting materials to the characterization and application of the synthesized metal complexes.

G General Workflow for Ligand Synthesis and Application cluster_synthesis Synthesis Stage cluster_analysis Analysis & Application cluster_apps Potential Applications start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Reflux) start->reaction Step 2.1 ligand Schiff Base Ligand (L) reaction->ligand complexation Complexation Reaction ligand->complexation metal_salt Metal(II) Salt metal_salt->complexation complex Metal Complex [M(L)₂] complexation->complex Step 2.2 purification Purification & Crystallization complex->purification characterization Spectroscopic & Analytical Characterization purification->characterization application Application Testing characterization->application catalysis Catalysis application->catalysis antimicrobial Antimicrobial Agents application->antimicrobial anticancer Anticancer Agents application->anticancer

Caption: Workflow from synthesis of Schiff base ligands to their application.

Data Presentation

Quantitative data from the synthesis and characterization of novel ligands and their complexes should be systematically recorded for comparison and analysis.

Table 1: Physicochemical and Spectroscopic Data for Synthesized Schiff Base Ligands (L)

Ligand ID R-Group of Amine Molecular Formula Yield (%) M.p. (°C) Key FTIR Peaks (cm⁻¹) ν(C=N)
L1 Phenyl C₁₉H₂₃NO 85 135-137 ~1610
L2 4-Chlorophenyl C₁₉H₂₂ClNO 88 148-150 ~1605
L3 4-Methoxyphenyl C₂₀H₂₅NO₂ 91 128-130 ~1608

| L4 | 2-Aminoethyl | C₂₆H₃₈N₂O₂ | 82 | 195-197 | ~1615 |

Table 2: Application-Specific Data for Metal(II) Complexes [M(L)₂]

Complex ID Ligand Metal Ion Catalytic Activity (% Conversion)¹ Antimicrobial Activity (MIC, µg/mL)²
C1 L1 Cu(II) 85 16
C2 L1 Zn(II) 65 32
C3 L2 Cu(II) 92 8
C4 L2 Ni(II) 78 64
C5 L3 Cu(II) 89 32

¹ Catalytic activity measured for a model oxidation reaction. ² Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

Mechanism of Action and Structure-Activity Relationships

The biological and catalytic activities of these compounds are intrinsically linked to their chemical structure. The metal complex acts as the functional unit, where the metal ion is the reactive center and the ligand framework modulates its properties.

G Conceptual Mechanism of Action cluster_components Component Assembly cluster_interaction Biological Interaction cluster_effect Resulting Cellular Outcomes ligand Schiff Base Ligand (from this compound) complex Active Metal Complex ligand->complex metal Metal Ion (e.g., Cu²⁺, Zn²⁺) metal->complex target Biological Target (e.g., Enzyme Active Site, DNA) complex->target Binding / Interaction effect Therapeutic Effect target->effect Inhibition / Damage inhibition Enzyme Inhibition effect->inhibition disruption Membrane Disruption effect->disruption dna_damage DNA Cleavage effect->dna_damage

Caption: Formation of an active complex and its interaction with a biological target.

The versatility of Schiff base synthesis allows for systematic structural modifications to optimize a desired activity, a key principle in drug design and catalyst development. By varying the primary amine used in the initial synthesis or the metal ion in the complexation step, researchers can fine-tune the steric, electronic, and geometric properties of the final complex. This modulation can lead to enhanced binding affinity for a biological target or improved turnover frequency in a catalytic cycle.

G Structure-Activity Relationship (SAR) Logic cluster_vars Tunable Components cluster_outcomes Functional Outcomes core {Core Scaffold | { this compound derived part}} amine Amine Component (R-NH₂) Vary R group: - Aromatic/Aliphatic - Substituents (e.g., -Cl, -OCH₃) - Steric bulk metal Metal Center (M²⁺) Vary Metal Ion: - Cu(II), Zn(II), Ni(II), Co(II) - Influences geometry and redox potential activity Modulated Activity amine->activity Tune metal->activity Tune selectivity Altered Selectivity activity->selectivity properties Modified Physicochemical Properties (e.g., Solubility) activity->properties

Caption: Tuning ligand properties by modifying the amine and metal components.

References

Application Notes and Protocols for the Quantification of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a substituted acetophenone with potential applications in various fields, including chemical synthesis and potentially as an intermediate in drug development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The provided protocols are based on established methods for structurally similar phenolic compounds and acetophenones and should be validated by the end-user for their specific matrix and instrumentation.

Analytical Methods Overview

A summary of the proposed analytical methods for the quantification of this compound is presented below. Each method offers distinct advantages in terms of selectivity, sensitivity, and throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Measurement of light absorbance by the analyte in a solution.
Selectivity HighVery HighLow to Moderate
Sensitivity Moderate to HighVery HighLow
Sample Throughput HighModerateVery High
Instrumentation HPLC system with UV detectorGC-MS systemUV-Vis Spectrophotometer
Primary Application Routine quality control, purity assessment, and quantification in various matrices.Confirmatory analysis, impurity profiling, and quantification at trace levels.Rapid, high-throughput screening and preliminary quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for the analysis of substituted acetophenones.

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

Experimental Protocol
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of phosphoric acid (e.g., to pH 3.0) to improve peak shape. For mass spectrometry detection, replace phosphoric acid with 0.1% formic acid.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (This should be optimized by scanning the UV spectrum of the analyte)

  • Quantification:

    • Inject the calibration standards and the sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Hypothetical)

The following table presents hypothetical validation parameters for the proposed HPLC method. These values are based on typical performance characteristics for similar assays and must be experimentally determined.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range To be defined based on application1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the phenolic hydroxyl group, this compound requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization technique for phenolic compounds.

Instrumentation and Materials
  • GC-MS system with an autosampler

  • Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate (GC grade)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

Experimental Protocol
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate.

    • Prepare a series of calibration standards by serial dilution.

  • Sample Preparation and Derivatization:

    • Accurately weigh or pipette the sample into a vial.

    • Add a known amount of internal standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Quantification:

    • Identify the characteristic ions of the silylated derivative of this compound.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration in the samples from the calibration curve.

Method Validation Parameters (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range To be defined based on application0.1 - 20 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:110 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:130 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%101.2%
Precision (% RSD) ≤ 5.0%< 3.0%

UV-Vis Spectrophotometry Protocol

This method is suitable for rapid, high-throughput quantification where high selectivity is not required. The presence of other UV-absorbing compounds in the sample may interfere with the analysis.

Instrumentation and Materials
  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Ethanol or Methanol (UV grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

Experimental Protocol
  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., ethanol).

    • Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like 2-hydroxyacetophenone, the λmax is expected to be in the range of 250-330 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the assay.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the standard solutions and the sample solutions.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the analyte in the sample solutions from the calibration curve using the Beer-Lambert law.

Method Validation Parameters (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.997
Range To be defined based on application2 - 25 µg/mL
Limit of Detection (LOD) 3 x (Standard deviation of blank / slope)0.5 µg/mL
Limit of Quantification (LOQ) 10 x (Standard deviation of blank / slope)1.5 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%100.8%
Precision (% RSD) ≤ 3.0%< 2.5%

Workflow Diagrams

analytical_workflow sample Sample containing This compound prep Sample Preparation sample->prep hplc_prep Dissolution & Filtration prep->hplc_prep For HPLC gcms_prep Extraction & Derivatization prep->gcms_prep For GC-MS uv_prep Dilution prep->uv_prep For UV-Vis hplc HPLC-UV hplc_prep->hplc gcms GC-MS gcms_prep->gcms uv UV-Vis uv_prep->uv analysis Analytical Method data Data Acquisition & Processing hplc->data gcms->data uv->data quant Quantification data->quant

Caption: General workflow for the quantification of this compound.

hplc_workflow start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Sample Solution (Dissolve & Filter) start->prep_sample hplc_analysis HPLC Analysis (C18, ACN:H2O, UV 280 nm) prep_standards->hplc_analysis prep_sample->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantify Quantify Analyte calibration_curve->quantify end End quantify->end

Caption: Detailed workflow for the HPLC quantification method.

gcms_workflow start Start prep_standards Prepare Standards & IS start->prep_standards prep_sample Prepare Sample & Add IS start->prep_sample derivatize Derivatization (Silylation) prep_standards->derivatize prep_sample->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis peak_integration Peak Area Ratio Calculation gcms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantify Quantify Analyte calibration_curve->quantify end End quantify->end

Caption: Detailed workflow for the GC-MS quantification method.

Application Note: Analysis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a substituted phenolic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. A common synthetic route to this compound is the Fries rearrangement of 4-tert-butylphenyl acetate. This reaction can result in a mixture of the desired ortho product, the unreacted starting material, and isomeric byproducts. Therefore, robust analytical methods are required to monitor the reaction progress, identify and quantify the components of the reaction mixture, and ensure the purity of the final product. This application note provides detailed protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Components in a Typical Reaction Mixture

A typical reaction mixture from the Fries rearrangement of 4-tert-butylphenyl acetate may contain the following components:

  • Starting Material: 4-tert-butylphenyl acetate

  • Desired Product (ortho-isomer): this compound

  • para-isomer Byproduct: 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone

  • Side-product: 4-tert-butylphenol

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes an isocratic HPLC method for the separation and quantification of the key components in the reaction mixture.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection λ 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase and make up to the mark.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Identify the peaks corresponding to each component based on their retention times, which should be determined by injecting pure standards of each compound.

  • Quantify the amount of each component using a calibration curve prepared from the standards.

Expected Elution Order:

  • 4-tert-butylphenol

  • This compound (ortho-isomer)

  • 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone (para-isomer)

  • 4-tert-butylphenyl acetate

Quantitative Data Summary:

The following table presents a hypothetical quantitative analysis of a sample reaction mixture.

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)% Composition
4-tert-butylphenol3.5150,0000.055%
This compound5.21,800,0000.6060%
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone6.8600,0000.2020%
4-tert-butylphenyl acetate8.1450,0000.1515%
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the identification and semi-quantitative analysis of the reaction mixture components. Derivatization is employed to improve the volatility and chromatographic performance of the phenolic compounds.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (10:1)
Injection Vol. 1 µL
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 m/z

Sample Preparation and Derivatization:

  • Accurately weigh approximately 5 mg of the reaction mixture into a vial.

  • Add 1 mL of dichloromethane to dissolve the sample.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Data Analysis:

  • Identify the trimethylsilyl (TMS) derivatives of the components by comparing their mass spectra with a reference library (e.g., NIST).

  • The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC).

Quantitative Data Summary:

The following table presents a hypothetical semi-quantitative analysis of a derivatized sample.

Compound (as TMS derivative)Retention Time (min)Peak Area (%)
4-tert-butylphenol-TMS10.24.8%
This compound-TMS12.561.2%
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone-TMS13.119.5%
4-tert-butylphenyl acetate14.314.5%

Visualizations

Fries_Rearrangement reactant 4-tert-butylphenyl acetate product_ortho This compound (Desired Product) reactant->product_ortho ortho-rearrangement product_para 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone (Byproduct) reactant->product_para para-rearrangement side_product 4-tert-butylphenol (Side-product) reactant->side_product Cleavage lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reactant

Caption: Fries rearrangement of 4-tert-butylphenyl acetate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Identify & Quantify Peaks chromatogram->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Dichloromethane weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on TG-5SilMS Column inject->separate detect Mass Spectrometry Detection separate->detect tic Obtain Total Ion Chromatogram detect->tic identify Identify Peaks via Mass Spectra tic->identify report Generate Report identify->report

Caption: GC-MS analysis workflow.

Application Notes and Protocols: The Role of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and its Analogs in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A-123 | Rev 1.0

Note: Direct experimental data on the enzyme inhibitory activity of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is limited in the current scientific literature. This document, therefore, provides an overview of the role of structurally related compounds in enzyme inhibition and modulation, serving as a guide for researchers interested in the potential applications of this chemical scaffold. The principles, protocols, and data presented are based on studies of analogous compounds and are intended to provide a framework for investigating the activity of this compound.

Introduction

The 2-hydroxyphenyl ethanone moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a hydroxyl group ortho to a carbonyl group can facilitate intramolecular hydrogen bonding and metal chelation, which are often crucial for enzyme inhibition. The tert-butyl group, a bulky lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties by enhancing its interaction with hydrophobic pockets in enzyme active sites. This document explores the potential of this scaffold in enzyme inhibitor development through two main applications: the antioxidant and free-radical scavenging properties of a close analog, 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, and the direct enzyme inhibition of tyrosinase by more complex derivatives.

Application Note 1: Modulation of Enzymatic Activity by 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone through Antioxidant Properties

Principle

While not a classical enzyme inhibitor that binds to a specific active site, the antioxidant and free-radical scavenging activity of phenolic compounds like 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone can significantly modulate the activity of enzymes, particularly those involved in redox reactions or susceptible to oxidative damage.[1] This compound acts by neutralizing free radicals, thereby preventing oxidative stress and its downstream effects on enzyme function.[1]

Mechanism of Action

The antioxidant mechanism of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone is centered on its sterically hindered phenolic hydroxyl group. The bulky tert-butyl groups at the ortho and para positions stabilize the phenoxyl radical formed upon donation of a hydrogen atom to a free radical. This steric hindrance prevents the radical from propagating chain reactions, effectively terminating the oxidative process.[1]

Data Presentation

The following table summarizes the key antioxidant properties and related characteristics of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone.

PropertyDescriptionReference
Mechanism Free radical scavenging, inhibition of lipid peroxidation.[1]
Key Structural Feature Sterically hindered phenolic hydroxyl group.[1]
Radical Scavenging The phenolic hydroxyl group donates a hydrogen atom to quench free radicals (e.g., DPPH•), forming a stabilized phenoxyl radical.[2]
Therapeutic Potential Conditions associated with oxidative stress.[1]
Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound.

1. Materials:

  • 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone (or test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing methanol and DPPH solution is used as a reference.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

Visualization

Free_Radical_Scavenging Compound 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone (Phenolic Antioxidant) StableRadical Stabilized Phenoxyl Radical Compound->StableRadical Donates H• FreeRadical Free Radical (R•) ScavengedRadical Stable Molecule (RH) FreeRadical->ScavengedRadical Accepts H• Melanin_Pathway cluster_0 Enzymatic Steps Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor Tyrosinase Inhibitor (e.g., Hydroxyphenyl derivative) Inhibitor->Tyrosinase Inhibition Assay_Workflow cluster_workflow Tyrosinase Inhibition Assay Workflow A Prepare Reagents: - Tyrosinase solution - Substrate (L-Tyrosine/L-DOPA) - Test compounds - Buffer B Dispense into 96-well plate: - Test compound - Buffer - Tyrosinase A->B C Pre-incubate at 37°C B->C D Add Substrate to initiate reaction C->D E Incubate at 37°C D->E F Measure Absorbance (475-492 nm) E->F G Calculate % Inhibition and IC50 F->G

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Fries rearrangement of 4-tert-butylphenyl acetate. This reaction involves treating the ester with a Lewis acid catalyst to induce an intramolecular acylation of the aromatic ring.[1][2]

Q2: Which catalyst is recommended for the Fries rearrangement in this synthesis?

A2: Aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst for the Fries rearrangement due to its high activity.[1][3] Typically, it is used in stoichiometric excess because it complexes with both the starting material and the product.[1] Other Lewis acids like BF₃, TiCl₄, or SnCl₄, as well as strong Brønsted acids like HF or methanesulfonic acid, can also be employed.[1]

Q3: What is the role of temperature in determining the product ratio (ortho vs. para isomers)?

A3: Temperature plays a crucial role in the regioselectivity of the Fries rearrangement. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[2] For the synthesis of this compound (the ortho product), elevated temperatures are typically required.

Q4: What are the potential side products in this reaction?

A4: Besides the desired ortho-isomer, the main side product is the para-isomer, 1-(2-tert-butyl-5-hydroxyphenyl)ethanone. At very high temperatures, de-acylation or decomposition of the starting material and product can occur, leading to the formation of 4-tert-butylphenol and other byproducts, which can lower the isolated yield.[4]

Q5: What solvents are suitable for this reaction?

A5: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like nitrobenzene or monochlorobenzene are often used.[4] In some cases, the reaction can be run without a solvent, especially when using a solid acid catalyst or under specific temperature conditions.[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: An inadequate amount of catalyst was used; it complexes with both carbonyl groups. 3. Low Reaction Temperature: The temperature may be too low for the rearrangement to occur efficiently.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar ratio of AlCl₃ to the starting ester. A ratio of 1.5 equivalents or higher is often effective.[4] 3. Gradually increase the reaction temperature and monitor the progress using TLC or GC.
Poor Yield of the Desired Ortho-Isomer 1. Incorrect Temperature: The reaction temperature is not optimized for ortho-product formation. Lower temperatures favor the para-isomer.[2] 2. Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Increase the reaction temperature. Studies on similar rearrangements show that temperatures between 120°C and 170°C can significantly increase the yield of the ortho product.[4] 2. Extend the reaction time and monitor for the disappearance of the starting material and the formation of the product.
Formation of a High Percentage of Para-Isomer 1. Low Reaction Temperature: As stated, lower temperatures favor the para-isomer.1. Conduct the reaction at a higher temperature to shift the equilibrium towards the thermodynamically more stable ortho-product.
Complex Product Mixture / Purification Difficulties 1. High Reaction Temperature: Excessively high temperatures can lead to charring, decomposition, and the formation of multiple byproducts.[4] 2. Ineffective Work-up: Improper quenching of the reaction can lead to the co-extraction of aluminum salts and other impurities.1. Optimize the temperature to a point where the reaction proceeds efficiently without significant degradation. A range of 120-150°C is a good starting point.[3][4] 2. Quench the reaction mixture by carefully and slowly adding it to crushed ice and dilute HCl. This will hydrolyze the aluminum complexes and help separate the organic product.
Product is an Oily or Dark-Colored Solid 1. Impurities: The presence of colored byproducts from side reactions or decomposition.1. Purify the crude product using column chromatography on silica gel. A solvent system like ethyl acetate/hexane is typically effective.[6] 2. Recrystallization from a suitable solvent (e.g., aqueous ethanol or hexane) can also be used to obtain a pure, crystalline product.[5]

Optimization of Reaction Conditions

The yield and regioselectivity of the Fries rearrangement are highly dependent on the reaction conditions. The following table summarizes the effects of temperature on a representative Fries rearrangement.

Entry Temperature (°C) Catalyst (Equivalents) Ortho/Para Ratio Total Yield (%) Reference
180AlCl₃ (1.5)-Increased Conversion[4]
2100AlCl₃ (1.5)3.03 : 1.0-[4]
3120AlCl₃ (1.5)Optimized-[4]
4170AlCl₃ (1.5)1.72 : 1.062 (crude)[4]
5115-150AlCl₃-88-89[3]

Note: Data is generalized from studies on similar substrates to illustrate trends.[3][4]

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

Materials:

  • 4-tert-butylphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Monochlorobenzene (or other suitable high-boiling solvent)

  • Hydrochloric Acid (HCl), dilute solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst. The system should be under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: To the flask, add 4-tert-butylphenyl acetate and monochlorobenzene. Begin stirring the solution.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (typically 1.5 to 2.5 equivalents) to the stirred solution. The addition is exothermic and should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 130-150°C) using an oil bath.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and dilute HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 1. Add 4-tert-butylphenyl acetate and solvent to flask Add_Cat 2. Slowly add AlCl3 at low temperature Start->Add_Cat Under N2 Heat 3. Heat mixture to 130-150°C Add_Cat->Heat Monitor 4. Monitor via TLC Heat->Monitor 2-6 hours Quench 5. Quench with ice and dilute HCl Monitor->Quench When complete Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Purify via chromatography or recrystallization Extract->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Factors Influencing Fries Rearrangement

G cluster_temp Temperature Effects Fries Fries Rearrangement Yield Overall Yield Fries->Yield Selectivity Regioselectivity (Ortho vs. Para) Fries->Selectivity Side_Products Side Products Fries->Side_Products Temp Temperature Temp->Fries High Temp High Temp Low Temp Low Temp Cat Catalyst (e.g., AlCl3) Cat->Fries Solvent Solvent Solvent->Fries Ortho-Product Ortho-Product High Temp->Ortho-Product Para-Product Para-Product Low Temp->Para-Product Very High Temp Very High Temp Very High Temp->Side_Products

Caption: Key factors influencing the outcome of the Fries rearrangement reaction.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-tert-butyl-acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-5-tert-butyl-acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 2-hydroxy-5-tert-butyl-acetophenone?

The most common and established method for synthesizing 2-hydroxy-5-tert-butyl-acetophenone is the Fries rearrangement of 4-tert-butylphenyl acetate. This reaction involves the intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3]

Q2: What are the expected major products of the Fries rearrangement of 4-tert-butylphenyl acetate?

The Fries rearrangement is an ortho, para-selective reaction.[1][2][3] Therefore, the primary products are the desired ortho-isomer, 2-hydroxy-5-tert-butyl-acetophenone, and the para-isomer, 4-hydroxy-3-tert-butyl-acetophenone. The ratio of these isomers is highly dependent on the reaction conditions.[1][4]

Q3: What are the common impurities I should be aware of during the synthesis?

Based on the reaction mechanism and potential side reactions, the common impurities include:

  • 4-hydroxy-3-tert-butyl-acetophenone (the para-isomer): This is the main byproduct due to the nature of the Fries rearrangement.[1][4]

  • Unreacted 4-tert-butylphenyl acetate: Incomplete reaction will leave the starting material in the product mixture.

  • 4-tert-butylphenol: This can be present as an impurity in the starting material or be formed through hydrolysis of the starting ester. 2-tert-butylphenol can also be a side product from the initial synthesis of 4-tert-butylphenol.

  • Di-acylated products: Under certain conditions, a second acetyl group may be added to the aromatic ring.

  • Polymeric materials: Harsh reaction conditions can sometimes lead to the formation of resinous byproducts.

Q4: How can I influence the ratio of the ortho to para isomers?

The regioselectivity of the Fries rearrangement can be controlled by adjusting the reaction temperature and the solvent polarity.[1][4]

  • Temperature: Higher temperatures generally favor the formation of the ortho isomer (2-hydroxy-5-tert-butyl-acetophenone).[1][4]

  • Solvent: Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the yield of the para isomer.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivated catalyst (e.g., exposure to moisture). 4. Steric hindrance from the bulky tert-butyl group.[1][5] 5. Formation of stable complexes between the product and the catalyst.1. Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. For the desired ortho product, a higher reaction temperature is generally preferred.[1][4] 3. Ensure all reagents and glassware are anhydrous. Use freshly opened or properly stored aluminum chloride. 4. While inherent to the substrate, optimizing other parameters can help mitigate this. 5. Use a sufficient amount of quenching agent (e.g., dilute HCl) during workup.
High Percentage of para-Isomer 1. Reaction temperature is too low.[1][4] 2. Use of a polar solvent.[1][4]1. Increase the reaction temperature. A temperature of around 120°C is often used for similar rearrangements to favor the ortho product.[6] 2. Use a non-polar solvent such as nitrobenzene or perform the reaction neat (without solvent).
Difficult Purification of the Product 1. Similar polarities of the ortho and para isomers. 2. Presence of unreacted starting material and 4-tert-butylphenol. 3. Formation of oily or resinous byproducts.1. Column chromatography: Use a silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to separate the isomers. 2. Recrystallization: This can be effective if the concentration of impurities is not too high. Suitable solvents include ethanol-water mixtures or toluene.[7] 3. Steam distillation: The desired product is often steam-volatile, which can help to separate it from non-volatile impurities.[6]
Reaction Does Not Start 1. Inactive catalyst. 2. Low quality starting materials.1. Use fresh, anhydrous aluminum chloride. 2. Ensure the 4-tert-butylphenyl acetate is pure and dry.

Experimental Protocols

Synthesis of 4-tert-butylphenyl acetate (Starting Material)

A detailed protocol for a similar acetylation is as follows: A mixture of phenol (1 equivalent) and acetic anhydride (1.5 equivalents) can be heated. For a more controlled reaction, 4-tert-butylphenol can be reacted with acetyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent like dichloromethane at room temperature.

Fries Rearrangement for the Synthesis of 2-Hydroxy-5-tert-butyl-acetophenone

The following is a general procedure adapted from the synthesis of similar hydroxyacetophenones.[6]

Materials:

  • 4-tert-butylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-tert-butylphenyl acetate (1 equivalent).

  • Carefully add anhydrous aluminum chloride (1.2 to 1.5 equivalents) in portions while stirring. The reaction is exothermic.

  • Heat the reaction mixture in an oil bath to approximately 120-165°C. The optimal temperature may need to be determined empirically to maximize the yield of the ortho isomer.[6]

  • Maintain the temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Typical Yield and Purity: For a similar synthesis of 2-hydroxy-5-nonylacetophenone, yields of over 80% with a purity of over 85% have been reported.[8] Yields for 2-hydroxy-5-tert-butyl-acetophenone can be expected to be in a similar range, though optimization may be required.

Visualizations

Caption: Synthetic workflow for 2-hydroxy-5-tert-butyl-acetophenone.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Temp Increase Reaction Temperature/Time Low_Yield->Check_Temp Yes High_Para High Para-Isomer? Low_Yield->High_Para No Check_Catalyst Use Anhydrous Catalyst Check_Temp->Check_Catalyst Check_Catalyst->High_Para Adjust_Temp Increase Temperature High_Para->Adjust_Temp Yes Purification_Issue Purification Difficulty? High_Para->Purification_Issue No Adjust_Solvent Use Non-Polar Solvent Adjust_Temp->Adjust_Solvent Adjust_Solvent->Purification_Issue Column_Chrom Column Chromatography Purification_Issue->Column_Chrom Yes Success Successful Synthesis Purification_Issue->Success No Recrystallize Recrystallization Column_Chrom->Recrystallize Recrystallize->Success

Caption: Troubleshooting decision tree for the synthesis.

References

overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges related to steric hindrance in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with this compound?

A1: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down because of the physical bulk of atoms or groups of atoms within a molecule.[1][2] In this compound, the large tert-butyl group, (CH₃)₃C-, occupies significant space on the aromatic ring.[3] This bulkiness physically obstructs the path of incoming reagents, making it difficult for them to approach and react with the nearby functional groups—the hydroxyl (-OH) and acetyl (-COCH₃) groups. This can lead to slow reaction rates, low yields, or the reaction failing entirely.

Q2: Which functional group on the molecule is more affected by the steric hindrance?

A2: Both the ortho-hydroxyl group and the ortho-acetyl group are affected by the bulky tert-butyl group. However, the degree of hindrance depends on the reaction type.

  • For the hydroxyl group: Reactions requiring access to the oxygen atom (e.g., O-alkylation, O-arylation, esterification) are significantly hindered. The tert-butyl group restricts the approach to this site.

  • For the acetyl group: Reactions involving the methyl protons (e.g., enolate formation for aldol condensation) or the carbonyl carbon (e.g., nucleophilic addition) are also sterically hindered. The tert-butyl group can restrict the necessary conformation for the reaction to proceed efficiently.

Q3: What are the primary strategies to overcome steric hindrance for this compound?

A3: There are several effective strategies that can be employed, often in combination:

  • Specialized Catalysts: Using catalysts designed to function in crowded environments can be highly effective. For example, certain copper/ligand systems are known to facilitate cross-coupling reactions even with sterically hindered phenols.[4][5]

  • Advanced Reaction Conditions: Non-traditional activation methods can provide the energy needed to overcome the steric barrier.

    • High-Pressure Synthesis: Applying high hydrostatic pressure (HHP) can promote reactions by reducing the activation volume, forcing molecules into closer proximity.[6][7] This is particularly useful for cycloadditions and condensation reactions.[6][8]

    • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and efficient heating, which can dramatically shorten reaction times and improve yields for hindered substrates.[9][10]

  • Protecting Groups: Temporarily converting the hydroxyl or ketone group into a less reactive or differently reactive group can be a viable strategy.[11][12] This adds extra steps (protection and deprotection) but can be necessary for complex syntheses.[13]

Troubleshooting Guides

Problem 1: My O-arylation or O-etherification reaction on the phenolic hydroxyl group has a very low yield.

This is a classic issue due to the steric shielding of the hydroxyl group by the adjacent acetyl group and the para-tert-butyl group.

Solution Principle Considerations
1. Change Catalyst System The classic Ullmann condensation often fails with hindered substrates. Modern copper-catalyzed systems with specific ligands, such as picolinic acid, are designed to tolerate steric bulk and can be effective under milder conditions.[4][5]Requires screening of different ligands and copper sources. Less sensitive to air and moisture than some palladium-based systems.
2. Employ Microwave Irradiation Microwave heating can significantly accelerate the reaction rate, often leading to higher yields in shorter times compared to conventional oil-bath heating.[9][10] This is due to efficient and direct energy transfer to the polar reactants.[10]Requires a dedicated microwave reactor for safety and control. Solvent choice is critical as it must be compatible with microwave heating.
3. Use a More Reactive Electrophile Instead of an aryl chloride, try using the corresponding aryl iodide or bromide, which are generally more reactive in cross-coupling reactions.[5]Aryl iodides and bromides are often more expensive than chlorides.

Problem 2: My condensation reaction involving the acetyl group (e.g., Knoevenagel, Aldol) is not proceeding.

The methyl group of the acetyl moiety is sterically congested, making deprotonation and subsequent nucleophilic attack difficult.

Solution Principle Considerations
1. Apply High Hydrostatic Pressure (HHP) High pressure (e.g., 8-15 kbar) can overcome the activation barrier of sterically demanding reactions by reducing the volume of the transition state.[6][8] This method often eliminates the need for harsh catalysts or high temperatures.[6]Requires specialized high-pressure equipment. Can significantly improve yields for reactions that fail at atmospheric pressure.[7]
2. Use a Stronger, Non-Nucleophilic Base For reactions requiring enolate formation, a stronger, sterically hindered base (e.g., Lithium diisopropylamide - LDA) can be more effective at deprotonating the congested α-carbon without competing in nucleophilic addition.Requires anhydrous conditions and inert atmosphere. Temperature control is critical to avoid side reactions.
3. Protect the Phenolic Group First The acidic proton of the phenol can interfere with the base used for enolate formation. Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can allow for cleaner deprotonation at the acetyl group.[12]This adds two steps to the synthesis (protection and deprotection) and requires orthogonal protecting group strategies if other sensitive groups are present.[11][13]

Experimental Protocols

Protocol 1: Microwave-Assisted Acetylation of a Hindered Phenol (Model Reaction)

This protocol is adapted from procedures for the acetylation of sterically hindered phenols using microwave irradiation and iodine as a catalyst.[9]

  • Preparation: In a microwave process vial, combine the hindered phenol (1.0 mmol), acetic anhydride (1.5 mmol), and a catalytic amount of iodine (e.g., 5 mol%).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 100°C) for a short duration (e.g., 2-5 minutes). Monitor the reaction by TLC.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium thiosulfate solution (to remove iodine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data: Acetylation of Hindered Phenols

MethodReaction TimeYieldReference
Conventional Heating (Oil Bath)Several hoursModerate to Good[9]
Microwave Irradiation (I₂ catalyst)2-5 minutesNearly Quantitative[9]
Protocol 2: Copper-Catalyzed O-Arylation of a Hindered Phenol (Model Reaction)

This protocol is based on a general method for the synthesis of hindered diaryl ethers.[4][5]

  • Preparation: To an oven-dried Schlenk tube, add CuI (5 mol%), picolinic acid (20 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Reagents: Add the hindered phenol (e.g., 2,6-dimethylphenol as a model, 1.2 mmol), the aryl halide (1.0 mmol), and anhydrous DMSO (1.0 mL) under an inert atmosphere (e.g., Argon).

  • Reaction: Seal the tube and heat the reaction mixture at 80-100°C for 24-48 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common reactivity issues with this compound.

G cluster_problem Initial Problem cluster_analysis Analysis cluster_solutions_oh Solutions for Phenolic -OH Group cluster_solutions_co Solutions for Acetyl Group start Low Yield / No Reaction with This compound decision Which functional group is reacting? start->decision prob_oh Problem: O-Alkylation / O-Arylation decision->prob_oh Phenolic -OH prob_co Problem: Aldol / Knoevenagel Condensation decision->prob_co Acetyl Group sol_cat Strategy 1: Use Specialized Catalyst (e.g., CuI / Picolinic Acid) prob_oh->sol_cat sol_mw_oh Strategy 2: Use Microwave (MAOS) prob_oh->sol_mw_oh sol_pg_oh Strategy 3: Use More Reactive Electrophile (e.g., Aryl Iodide) prob_oh->sol_pg_oh sol_hhp Strategy 1: Apply High Pressure (HHP) prob_co->sol_hhp sol_base Strategy 2: Use Stronger / Hindered Base prob_co->sol_base sol_pg_co Strategy 3: Protect Phenolic -OH Group prob_co->sol_pg_co

Caption: Troubleshooting workflow for reactions involving sterically hindered this compound.

References

improving the yield of the Friedel-Crafts acylation for substituted phenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation of substituted phenols. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of a substituted phenol is giving a very low yield or failing completely. What are the common causes?

A1: Low yields in the Friedel-Crafts acylation of phenols are common and typically stem from two main issues:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2][3] O-acylation is often kinetically favored and can be the dominant pathway under certain conditions, consuming your starting material without producing the target C-acylated product.

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a complex that deactivates the catalyst. Furthermore, this complexation makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring toward the desired electrophilic substitution, leading to poor yields.[1][4]

Q2: How can I favor the desired C-acylation over O-acylation?

A2: The reaction conditions, particularly the amount of catalyst, play a crucial role in directing the acylation.

  • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent promotes C-acylation.[1] The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product (see Fries Rearrangement, Q3).

  • Low Catalyst Concentration: Low concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester.[1]

Q3: What is the Fries Rearrangement, and how can it improve my yield?

A3: The Fries Rearrangement is a powerful related reaction that can be a solution to the problem of O-acylation. The process involves two stages:

  • Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form a stable phenyl ester.

  • Rearrangement: The isolated ester is then treated with a Lewis acid (often AlCl₃) or a strong Brønsted acid, which catalyzes the migration of the acyl group from the oxygen to the aromatic ring, forming the ortho- and para-hydroxyaryl ketones.[4][5][6]

This two-step approach often provides a more reliable and higher-yielding route to the desired C-acylated product than a direct Friedel-Crafts acylation.[2][4]

Q4: My Fries Rearrangement is producing a mixture of ortho and para isomers. How can I control the regioselectivity?

A4: The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature:

  • Low Temperatures: Lower reaction temperatures favor the formation of the para isomer. This is the thermodynamically controlled product.

  • High Temperatures: Higher reaction temperatures favor the formation of the ortho isomer.[6][7] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures.

Q5: How do the existing substituents on my phenol affect the reaction yield?

A5: The electronic nature of the substituents on the aromatic ring has a significant impact:

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) or alkoxy (-OR) activate the ring, generally favoring the reaction.[8] However, very strong donating groups, as in polyhydroxyphenols, can complicate the reaction due to increased side reactions and catalyst coordination.[9][10]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making the Friedel-Crafts acylation and the Fries Rearrangement significantly less efficient, often resulting in very low yields.[6][7]

  • Substituent Position: Meta-substituted phenols have been reported to give significantly lower yields of C-acylation (40-50%) compared to their ortho- and para-substituted counterparts (>90%) under strong acid conditions.[1]

Q6: Are there alternative reactions for acylating highly activated phenols?

A6: Yes, for substrates like polyhydroxy- or polyalkoxyphenols where the standard Friedel-Crafts reaction is difficult, other named reactions can be more effective. The Houben-Hoesch reaction is a valuable alternative for the acylation of such electron-rich aromatic compounds.[9][10]

Quantitative Data Summary

The yield of C-acylation vs. O-acylation is highly dependent on the reaction conditions, particularly the catalyst concentration. Below is a summary of expected outcomes based on literature reports.

Phenol TypeCatalyst ConditionPredominant ProductReported YieldCitation
Phenol & Derivatives1% TfOH in CH₃CNO-Acylated (Ester)>90% (up to 99%)[1]
Phenol, o/p-SubstitutedNeat TfOH (solvent)C-Acylated (Ketone)>90%[1]
m-Substituted PhenolNeat TfOH (solvent)C-Acylated (Ketone)40-50%[1]
Phenol Esters (o/p-Subst.)Neat TfOH (solvent)C-Acylated (Ketone)>90%[1]
Phenol Esters (m-Subst.)Neat TfOH (solvent)C-Acylated (Ketone)30-60%[1]

Experimental Protocols

Protocol 1: General Procedure for Fries Rearrangement of a Phenyl Acetate

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: O-Acylation (Ester Formation)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. Purify by recrystallization or chromatography if necessary.

Step 2: Fries Rearrangement (C-Acylation)

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).

  • Solvent: Add a suitable solvent. For high temperatures, nitrobenzene is classic, but for lower temperatures, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.

  • Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Step 1 in the same solvent.

  • Reaction: Stir the reaction at the chosen temperature. For para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >60°C).[7] Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

G cluster_0 Reaction Pathways for Phenol Acylation phenol Substituted Phenol + Acylating Agent ester O-Acylation Product (Phenyl Ester) phenol->ester Low [Lewis Acid] (e.g., catalytic acid) ketone C-Acylation Product (Hydroxyaryl Ketone) phenol->ketone High [Lewis Acid] (e.g., excess AlCl₃) fries Fries Rearrangement ester->fries Add Excess Lewis Acid products Ortho & Para Isomers fries->products G cluster_yes cluster_no start Start: Low Yield in Phenol Acylation check_product Analyze crude product: Is phenyl ester (O-acylation) the major product? start->check_product increase_la Increase Lewis Acid concentration (>2 equivalents) check_product->increase_la Yes check_substituents Are there strong deactivating groups on the phenol ring? check_product->check_substituents No perform_fries Alternatively, isolate ester and perform Fries Rearrangement consider_alt Consider alternative reactions (e.g., Houben-Hoesch) check_substituents->consider_alt Yes protect_oh If starting material is recovered, consider protecting the -OH group (e.g., as -OMe), then acylate and deprotect. check_substituents->protect_oh No

References

troubleshooting guide for the synthesis of hydroxyphenyl ethanone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hydroxyphenyl ethanone derivatives.

Troubleshooting Guide

Q1: Why am I getting a low yield during the Friedel-Crafts acylation of a phenol to produce a hydroxyphenyl ethanone?

A: Low yields in this reaction are common and typically stem from two main issues:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This interaction forms a complex that deactivates the catalyst and reduces its effectiveness.[1] Furthermore, this complexation makes the aromatic ring less reactive towards the desired electrophilic substitution.[1][3]

  • Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions.[1] Instead of the desired C-acylation on the aromatic ring to form the ketone, a competing O-acylation can occur on the phenolic oxygen. This side reaction produces a phenyl ester, consuming your starting materials and reducing the yield of the target hydroxyphenyl ethanone.[1][3][4]

To address these issues, consider optimizing catalyst concentration or using an alternative synthetic route like the Fries Rearrangement.[1][2][3]

Start Low Yield in Friedel-Crafts Acylation Check_Catalyst Issue: Catalyst Deactivation? Start->Check_Catalyst Check_Side_Reaction Issue: O-Acylation (Ester Formation)? Start->Check_Side_Reaction Reason_Coordination Reason: Phenolic oxygen coordinates with Lewis Acid, deactivating the ring. Check_Catalyst->Reason_Coordination Yes Reason_Ester Reason: Phenol acts as a nucleophile at the oxygen, forming a stable ester. Check_Side_Reaction->Reason_Ester Yes Solution_Catalyst Solution: Increase catalyst stoichiometry or screen alternative Lewis Acids. Reason_Coordination->Solution_Catalyst Solution_Fries Solution: Isolate the ester and perform a Fries Rearrangement. Reason_Ester->Solution_Fries

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Q2: I observe the formation of a significant amount of phenyl ester instead of the desired hydroxyphenyl ethanone. What is happening and how can I obtain my target molecule?

A: You are observing the O-acylation side reaction, which is often faster or thermodynamically favored under certain conditions compared to the C-acylation that produces the ketone.[1][3]

The solution is to utilize the Fries Rearrangement . This reaction converts the O-acylated phenyl ester intermediate into the desired ortho- and para-hydroxyphenyl ethanone isomers. The rearrangement is typically promoted by heating the phenyl ester with a Lewis acid catalyst, often the same one used in the initial Friedel-Crafts attempt (e.g., AlCl₃).[2][3] The ortho and para isomers produced can then be separated using standard chromatographic techniques.[3]

cluster_0 Friedel-Crafts Reaction cluster_1 Fries Rearrangement Phenol Phenol + Acyl Chloride O_Acylation O-Acylation Product (Phenyl Ester) Phenol->O_Acylation O-acylation (Side Reaction) C_Acylation C-Acylation Product (Hydroxyphenyl Ethanone) Phenol->C_Acylation C-acylation (Desired Reaction) LewisAcid Lewis Acid (e.g., AlCl3) Fries Fries Rearrangement (Heat, Lewis Acid) O_Acylation->Fries Fries->C_Acylation Converts

Caption: Relationship between O-Acylation and C-Acylation via Fries Rearrangement.

Q3: My reaction is proceeding very slowly or not reaching completion. What parameters can I optimize?

A: Reaction kinetics can be highly sensitive to several factors. Systematic optimization is key. Consider the following:

  • Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, be cautious, as higher temperatures can also promote the formation of side products. A temperature screening is recommended. For example, in one study, increasing the temperature from 70°C to 90°C significantly improved the product yield from 72% to 98%.[5]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. Extending the reaction time can lead to higher conversion. In the same study, increasing the reaction time from 15 hours to 20 hours raised the yield from 90% to a maximum of 98%.[5]

  • Reagent Stoichiometry: The amount of base or catalyst can be critical. Decreasing the amount of K₂CO₃ from 3 equivalents to 1 equivalent dropped the yield from 98% to 59%, indicating its crucial role.[5]

Table 1: Example of Reaction Condition Optimization

Data adapted from a study on SO₂F₂-mediated transformation of 1-(2-hydroxyphenyl)ethanone.[5]

EntryParameter ChangedConditionYield (%)
1Temperature70 °C72
2Temperature80 °C91
3Temperature 90 °C 98
4Reaction Time15 h90
5Reaction Time18 h94
6Reaction Time 20 h 98
7Base Amount1.0 equiv K₂CO₃59
8Base Amount2.0 equiv K₂CO₃81
9Base Amount 3.0 equiv K₂CO₃ 98

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to hydroxyphenyl ethanone derivatives? A: Several methods are commonly employed:

  • Friedel-Crafts Acylation: The reaction of a phenol with an acyl halide or anhydride in the presence of a Lewis acid catalyst. It is a direct method but suffers from the limitations discussed above.[3][6]

  • Fries Rearrangement: The Lewis acid-catalyzed rearrangement of a phenyl ester to yield ortho- and para-hydroxy ketones. This is often used to overcome the O-acylation issue in Friedel-Crafts reactions.[2][3]

  • Diazoketone Chemistry: Synthesis from acylated 4-hydroxybenzoic acids can be converted to diazoketones, which are versatile intermediates for producing various derivatives.[7]

  • Biotransformation: The use of engineered microorganisms (e.g., E. coli) to convert a precursor, such as 1-(4-hydroxyphenyl)-ethanol, into the desired product. This method avoids harsh chemical reagents.[6]

  • Halogenation & Other Modifications: Direct modification of a hydroxyphenyl ethanone starting material, for example, chlorination using sulfuryl chloride to produce chloro-hydroxyphenyl ethanone derivatives.[8]

Q2: What are the main limitations when using Friedel-Crafts reactions with phenol-containing substrates? A: The key limitations are:

  • Ring Deactivation: The hydroxyl group's interaction with the Lewis acid catalyst deactivates the aromatic ring towards electrophilic substitution.[1][4][9]

  • Competing N/O-Acylation: Functional groups with lone pairs, like amines and alcohols, can undergo acylation on the heteroatom instead of the desired ring acylation.[4]

  • Poor Yields: The combination of catalyst deactivation and side reactions often leads to poor yields of the C-acylated product.[1]

  • Polyalkylation (in Friedel-Crafts Alkylation): While less of a problem in acylation, the introduction of an activating alkyl group can lead to multiple substitutions on the ring. This is not an issue with acylation as the acyl group is deactivating.[9]

Q3: How can I purify my final product and separate isomers? A: Purification is typically achieved through standard laboratory techniques.

  • Extraction: To remove water-soluble impurities and byproducts.

  • Crystallization: An effective method for purifying solid products.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for separating reaction mixtures, including the separation of ortho and para isomers that often form concurrently.[3]

Experimental Protocols

Protocol 1: General Procedure for Fries Rearrangement

This protocol is a generalized procedure for converting a phenyl acetate intermediate to hydroxyacetophenone isomers.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenyl acetate starting material.

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 2.5 equivalents).

  • Reaction: After the addition is complete, slowly heat the reaction mixture in an oil bath to the desired temperature (often between 120-160°C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 2: Synthesis of 2-Diazo-1-(4-hydroxyphenyl)ethan-1-one Adapted from Das et al. and modified procedures.[7]

  • Starting Material: Begin with α-diazo-p-acetoxyacetophenone, which is synthesized from p-acetoxybenzoic acid.

  • Deprotection: Dissolve α-diazo-p-acetoxyacetophenone (e.g., 60 mg, 0.29 mmol) in an aqueous methanol solution (H₂O:MeOH, 1:4, 10 mL).

  • Base Addition: Add ammonium acetate (NH₄OAc) (e.g., 181 mg, 2.4 mmol) to the stirred solution.

  • Heating: Warm the resulting mixture to 50°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (approx. 4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Extraction: Extract the residue with ethyl acetate (5 x 10 mL).

  • Purification: Combine the organic extracts, dry over an appropriate drying agent, filter, and evaporate the solvent to yield the product.

Start Starting Material (e.g., Phenol) Reaction Perform Synthesis (e.g., Acylation, Rearrangement) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Drying Drying and Concentration (e.g., Na2SO4, Rotovap) Workup->Drying Purification Purification (Column Chromatography, Crystallization) Drying->Purification Product Pure Hydroxyphenyl Ethanone Derivative Purification->Product Analysis Product Analysis (NMR, MS, HPLC) Product->Analysis

Caption: A general experimental workflow for synthesis and purification.

Table 2: Example of Biotransformation of 1-(4-hydroxyphenol)-ethanol to p-Hydroxyacetophenone (p-HAP)

Data from a study using engineered E. coli.[6]

Transformation Time (h)p-HAP Produced (mg/L)Conversion Rate (%)
12158.97 ± 9.729.2
24182.42 ± 1.933.5
36210.23 ± 7.138.6
48232.58 ± 9.342.7
60241.74 ± 9.144.4
72267.19 ± 9.749.1

References

Technical Support Center: Stability and Proper Storage of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues and proper storage of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a phenolic acetophenone, this compound is susceptible to degradation under several conditions. The primary concerns are oxidative degradation, photolytic degradation, and thermal stress. The phenolic hydroxyl group is particularly prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Refrigeration (2-8 °C) is recommended for long-term storage.

Q3: How should I handle the compound during experiments to minimize degradation?

A3: To minimize degradation during handling, it is recommended to:

  • Work in an environment with reduced light exposure, or use amber-colored glassware.

  • Avoid prolonged exposure to elevated temperatures.

  • Use deoxygenated solvents where possible, especially for solutions that will be stored for any length of time.

  • Prepare solutions fresh for each experiment whenever feasible.

Q4: Is this compound sensitive to pH changes?

A4: Phenolic compounds can be sensitive to pH. In alkaline conditions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This species is more susceptible to oxidation than the protonated form. Therefore, prolonged exposure to basic conditions should be avoided if stability is a concern. Acidic conditions may also promote hydrolysis of other functional groups if present, though this is less of a concern for this specific molecule's core structure.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation of the phenolic group.Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, it is advisable to re-analyze the purity of the material before use.
Unexpected peaks in chromatogram of a freshly prepared solution Degradation during dissolution or presence of impurities in the solvent.Use high-purity, deoxygenated solvents. Prepare solutions immediately before use. Analyze a solvent blank to rule out solvent impurities.
Loss of compound potency over a short period in solution Photodegradation or oxidation in solution.Store solutions in amber vials or wrapped in aluminum foil. Degas solvents before use. Consider adding an antioxidant if compatible with the experimental setup.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) by running control experiments.

Experimental Protocols for Stability Assessment

To comprehensively understand the stability profile of this compound, a forced degradation study is recommended. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient for the identification of degradation products and the development of a stability-indicating analytical method.[1]

Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol or Acetonitrile) Hydrolysis Acid/Base Hydrolysis Prep->Hydrolysis Expose aliquots to: Oxidation Oxidation Prep->Oxidation Expose aliquots to: Thermal Thermal Stress Prep->Thermal Expose aliquots to: Photo Photolytic Stress Prep->Photo Expose aliquots to: Controls Prepare control samples: - Unstressed sample - Blank (solvent only) Analysis Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) Controls->Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify and quantify degradation products Analysis->Data Pathway Elucidate degradation pathways Data->Pathway

Caption: Workflow for conducting forced degradation studies.

Recommended Stress Conditions
Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48, 168 hours). Neutralize samples before analysis.[2]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time points. Neutralize samples before analysis.[2]
Oxidation Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 7 days. Withdraw samples at appropriate time points.[3]
Thermal Stress Store the solid compound at 70°C for up to 7 days. Also, reflux a solution of the compound at 70°C for 48 hours. Withdraw samples at appropriate time points.
Photolytic Stress Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be wrapped in aluminum foil to exclude light.

Potential Degradation Pathways

Based on the chemical structure of a phenolic acetophenone, the following degradation pathways are plausible. It is crucial to confirm these with experimental data.

Degradation_Pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Oxidized_Phenol Quinone-type structures Parent->Oxidized_Phenol H2O2 / Light Side_Chain_Oxidation Oxidation of acetyl group Parent->Side_Chain_Oxidation Strong Oxidants Polymerization Polymeric products Parent->Polymerization UV Light Ring_Opening Ring-opened products Parent->Ring_Opening High-energy UV

Caption: Potential degradation pathways for phenolic acetophenones.

Guidance on Developing a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Key Steps for Method Development:

  • Column Selection : A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-4.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.[6]

  • Detection Wavelength : Determine the UV absorbance maxima of this compound. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

  • Method Validation : Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7] The forced degradation samples are essential for proving the method's specificity.

References

side reactions in the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone from 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone from 4-tert-butylphenol. The primary synthetic route involves the acetylation of 4-tert-butylphenol to form 4-tert-butylphenyl acetate, followed by a Fries rearrangement to yield the desired ortho-acylated product.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, focusing on the critical Fries rearrangement step.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete acetylation of 4-tert-butylphenol.- Suboptimal temperature for the Fries rearrangement.- Insufficient amount of Lewis acid catalyst.- Deactivation of the catalyst by moisture.- Formation of multiple side products.- Ensure complete conversion of 4-tert-butylphenol to its acetate ester by monitoring the reaction with TLC or GC.- For the Fries rearrangement, higher temperatures (typically above 160°C) favor the formation of the ortho-isomer (the desired product).[1][2]- Use a stoichiometric excess of the Lewis acid (e.g., AlCl₃) to ensure it complexes with both the starting material and the product.[3]- The reaction should be carried out under anhydrous conditions, using freshly dried solvents and reagents.- Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions.
Formation of significant amounts of the para-isomer (3-acetyl-4-hydroxy-tert-butylbenzene) - The reaction temperature for the Fries rearrangement is too low.- Increase the reaction temperature. Low temperatures (below 60°C) generally favor the formation of the para-isomer.[1]
Presence of 4-tert-butylphenol in the final product - Incomplete acetylation in the first step.- Reversion of the 4-tert-butylphenyl acetate to the phenol during the Fries rearrangement.- Ensure the acetylation reaction goes to completion. Purify the acetate before the rearrangement if necessary.- Use a sufficient excess of the Lewis acid catalyst in the Fries rearrangement to drive the reaction forward.
Formation of colored impurities or tar - The reaction temperature is too high, leading to decomposition.- Intermolecular acylation reactions leading to polymeric byproducts.- Carefully control the reaction temperature and avoid localized overheating.- Consider using a solvent to maintain a homogeneous reaction mixture and better control the temperature.
Difficult work-up and product isolation - The aluminum chloride complex with the product is difficult to hydrolyze.- Emulsion formation during aqueous work-up.- After the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complex and keep the product protonated.- If an emulsion forms, try adding a saturated solution of sodium chloride or filtering the mixture through a pad of celite.
De-tert-butylation of the aromatic ring - Use of a very strong Lewis acid or excessively high temperatures.- Consider using a milder Lewis acid catalyst.- Optimize the reaction temperature to be high enough for ortho-selectivity but not so high as to cause cleavage of the tert-butyl group.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the synthesis of this compound from 4-tert-butylphenol?

The first step is the acetylation of 4-tert-butylphenol to form 4-tert-butylphenyl acetate. This is typically achieved by reacting 4-tert-butylphenol with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base catalyst such as pyridine or triethylamine, or a solid acid catalyst.

Q2: What is the Fries rearrangement and why is it important for this synthesis?

The Fries rearrangement is a reaction that converts a phenolic ester (in this case, 4-tert-butylphenyl acetate) into a hydroxy aryl ketone.[1][2] It is a crucial step as it introduces the acetyl group onto the aromatic ring to form the desired product. The reaction is catalyzed by Lewis acids (e.g., AlCl₃) or strong Brønsted acids.[3]

Q3: How can I favor the formation of the desired ortho-isomer over the para-isomer in the Fries rearrangement?

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. To favor the formation of the ortho-isomer, this compound, you should use higher reaction temperatures (typically above 160°C).[1][2] The use of non-polar solvents also tends to favor the ortho product.[1]

Q4: What are the most common side products in this synthesis?

  • Unreacted 4-tert-butylphenyl acetate: Incomplete reaction.

  • 4-tert-butylphenol: From incomplete initial acetylation or hydrolysis of the ester.

  • Para-isomer (3-acetyl-4-hydroxy-tert-butylbenzene): Formation is favored at lower temperatures.

  • Di-acylated products: Further acylation of the desired product.

  • De-tert-butylated products (e.g., 2-hydroxyacetophenone): Can occur under harsh acidic conditions and high temperatures.

  • Polymeric materials: Resulting from intermolecular acylation.

Q5: What is the role of the Lewis acid in the Fries rearrangement?

The Lewis acid, typically aluminum chloride (AlCl₃), plays a critical role in catalyzing the rearrangement. It coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the aromatic ring.[2] An excess of the Lewis acid is often required as it also complexes with the phenolic hydroxyl group of the starting material and the product.[3]

Q6: Are there any safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction work-up, involving the quenching of the AlCl₃ complex with ice and acid, is highly exothermic and releases HCl gas. This should be done slowly and with vigorous stirring in an ice bath within a fume hood.

  • The solvents used may be flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Experimental Protocols

Step 1: Acetylation of 4-tert-butylphenol

Materials:

  • 4-tert-butylphenol

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst)

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol in a minimal amount of anhydrous diethyl ether.

  • Add a stoichiometric equivalent of pyridine to the solution.

  • Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the mixture.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-tert-butylphenyl acetate.

Step 2: Fries Rearrangement of 4-tert-butylphenyl acetate

Materials:

  • 4-tert-butylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or no solvent for high-temperature reaction)

  • Crushed ice

  • Concentrated hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a calcium chloride drying tube, place the 4-tert-butylphenyl acetate.

  • If using a solvent, add it to the flask. For a solvent-free reaction, gently heat the ester until it melts.

  • Carefully add anhydrous aluminum chloride (a molar excess, e.g., 1.2-2.5 equivalents) to the stirred ester in portions. The addition is exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 160-170°C) and maintain it for the required time (this needs to be optimized, but can range from 30 minutes to several hours). Monitor the progress of the reaction by TLC or GC.

  • Allow the reaction mixture to cool to room temperature.

  • Very carefully and slowly, pour the cooled, viscous reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid in a large beaker within a fume hood.

  • The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • If a solid precipitates, it can be collected by filtration, washed with cold water, and then purified by recrystallization or column chromatography. If extracted, the organic layer should be washed with water and brine, dried, and the solvent evaporated.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to isolate this compound.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement start 4-tert-butylphenol product1 4-tert-butylphenyl Acetate start->product1 Acetylation reagents1 Acetic Anhydride Pyridine product2 This compound (Desired Product) product1->product2 Fries Rearrangement side_products Side Products (para-isomer, unreacted starting material, etc.) product1->side_products Side Reactions cluster_rearrangement cluster_rearrangement reagents2 AlCl₃ High Temperature

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield of Desired Product cause1 Incomplete Acetylation? start->cause1 cause2 Suboptimal Fries Rearrangement Conditions? start->cause2 cause3 Moisture Contamination? start->cause3 cause1->cause2 No solution1 Optimize Acetylation: - Monitor reaction completion (TLC/GC) - Purify intermediate ester cause1->solution1 Yes cause2->cause3 No solution2 Optimize Rearrangement: - Increase temperature for ortho-selectivity - Use sufficient Lewis acid cause2->solution2 Yes solution3 Ensure Anhydrous Conditions: - Dry solvents and glassware - Use fresh Lewis acid cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Maximizing the Yield of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. The primary synthetic routes discussed are the Fries Rearrangement of 4-tert-butylphenyl acetate and the Friedel-Crafts Acylation of 4-tert-butylphenol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction. - Suboptimal catalyst choice or deactivation. - Inefficient workup and purification. - Presence of water in reagents or solvents.- Increase reaction time or temperature (monitor for side products). - Screen different Lewis or Brønsted acid catalysts. Ensure anhydrous conditions. - Optimize extraction and chromatography procedures. - Use freshly distilled solvents and ensure all glassware is thoroughly dried.
Poor ortho-selectivity (high para-isomer formation) - Reaction temperature is too low for Fries Rearrangement. - Polar solvent used in Fries Rearrangement. - Steric hindrance at the ortho position.- For Fries Rearrangement, higher temperatures generally favor the ortho isomer.[1] - Use non-polar solvents like nitrobenzene or conduct the reaction neat to favor ortho-acylation in Fries Rearrangement. - While challenging to overcome, screening different catalysts may identify one with a higher preference for the ortho position.
Formation of O-acylated by-product (4-tert-butylphenyl acetate) - In Friedel-Crafts acylation, the phenolic oxygen is a competing nucleophile. - Insufficient amount of Lewis acid catalyst.- In Friedel-Crafts, O-acylation can be favored under kinetic control. The O-acylated product can sometimes be converted to the C-acylated product via a Fries Rearrangement by adding an excess of the Lewis acid catalyst. - Use a higher molar ratio of the Lewis acid catalyst to promote C-acylation.
Complex reaction mixture with multiple side products - High reaction temperatures can lead to decomposition or side reactions. - The catalyst may be promoting undesired reactions. - The substrate or product may be unstable under the reaction conditions.- Optimize the reaction temperature to be high enough for conversion but low enough to minimize side reactions. - Consider using a milder catalyst. - Analyze the side products to understand the decomposition pathways and adjust conditions accordingly.
Difficulty in catalyst removal - Homogeneous Lewis acids like AlCl₃ can be difficult to remove completely during workup.- Employ a careful aqueous workup with quenching. - Consider using a solid acid catalyst (e.g., zeolites, supported acids) which can be removed by simple filtration.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound, Fries Rearrangement or Friedel-Crafts Acylation?

A1: Both routes are viable. The Fries rearrangement starts with 4-tert-butylphenyl acetate and rearranges the acetyl group to the ortho position. The Friedel-Crafts acylation involves the direct acylation of 4-tert-butylphenol. The choice often depends on the availability of starting materials and the desired control over regioselectivity. The Fries rearrangement can offer better control of ortho-selectivity with careful selection of reaction conditions.[1]

Q2: How does temperature affect the ortho/para product ratio in the Fries Rearrangement?

A2: In the Fries rearrangement, higher reaction temperatures generally favor the formation of the ortho-isomer, this compound.[1] Conversely, lower temperatures tend to favor the para-isomer. This is often attributed to the thermodynamic stability of the chelated ortho-product at higher temperatures.

Q3: What is the role of the solvent in determining the regioselectivity of the Fries Rearrangement?

A3: Solvent polarity plays a significant role. Non-polar solvents tend to favor the formation of the ortho-product. In contrast, polar solvents can solvate the intermediates in a way that favors the formation of the para-product.

Q4: Can I use solid acid catalysts for these reactions?

A4: Yes, solid acid catalysts such as zeolites and supported Lewis acids are being explored as more environmentally friendly alternatives to traditional homogeneous catalysts like AlCl₃. They offer advantages in terms of easier separation and potential for regeneration. However, their activity and selectivity can be highly dependent on the specific catalyst structure and reaction conditions.

Q5: What are the key safety precautions to take when working with Lewis acid catalysts like AlCl₃?

A5: Lewis acids like aluminum chloride are highly corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. The quenching of the reaction should be done carefully and slowly, typically by adding the reaction mixture to ice-water, to manage the exothermic reaction.

Catalyst Performance Data

The following tables summarize typical catalysts and conditions for the two main synthetic routes. Please note that yields are highly dependent on the specific experimental setup and optimization.

Table 1: Catalyst Selection for Fries Rearrangement of 4-tert-butylphenyl acetate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield of Ortho-isomerReference
AlCl₃100 - 150Nitrobenzene or Neat100 - 160Moderate to Good[2]
TiCl₄100 - 150Chlorobenzene120 - 140Moderate
BF₃·Et₂O100 - 200Neat80 - 120Moderate
Methanesulfonic acidStoichiometric to excessNeat100 - 140Moderate to Good
Zeolites (e.g., H-BEA)Varies (wt%)Toluene150 - 180Fair to Moderate

Table 2: Catalyst Selection for Friedel-Crafts Acylation of 4-tert-butylphenol with Acetic Anhydride

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield of Ortho-isomerReference
AlCl₃150 - 2501,2-Dichloroethane25 - 80Moderate to Good[3]
ZnCl₂/Al₂O₃Varies (wt%)Solvent-free (Microwave)VariesGood
Sc(OTf)₃5 - 10Acetonitrile80Moderate
FeCl₃10 - 20Ionic Liquid60Good[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 4-tert-butylphenyl acetate (1 equivalent).

  • Solvent Addition: If a solvent is used, add anhydrous nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.5 equivalents) in portions.

  • Reaction: After the addition is complete, heat the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 4-tert-butylphenol (1 equivalent) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions.

  • Acylating Agent Addition: Add acetic anhydride (1.2 equivalents) dropwise from the dropping funnel.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the mixture with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_fries Fries Rearrangement cluster_fc Friedel-Crafts Acylation start_fries 4-tert-butylphenyl acetate add_catalyst_fries Add Lewis/Brønsted Acid start_fries->add_catalyst_fries heat_fries Heat (e.g., 120-160°C) add_catalyst_fries->heat_fries workup_fries Aqueous Workup heat_fries->workup_fries purify_fries Purification workup_fries->purify_fries product_fries This compound purify_fries->product_fries start_fc 4-tert-butylphenol add_catalyst_fc Add Lewis Acid start_fc->add_catalyst_fc add_acylating_agent Add Acetic Anhydride add_catalyst_fc->add_acylating_agent heat_fc Heat (e.g., 50-60°C) add_acylating_agent->heat_fc workup_fc Aqueous Workup heat_fc->workup_fc purify_fc Purification workup_fc->purify_fc product_fc This compound purify_fc->product_fc

Caption: Experimental workflows for the synthesis of the target molecule.

catalyst_selection_logic start Goal: Maximize Yield of This compound route_decision Choose Synthetic Route start->route_decision fries Fries Rearrangement route_decision->fries Starting from Ester friedel_crafts Friedel-Crafts Acylation route_decision->friedel_crafts Starting from Phenol catalyst_fries Catalyst Selection (Fries) fries->catalyst_fries catalyst_fc Catalyst Selection (FC) friedel_crafts->catalyst_fc lewis_acid_fries Lewis Acids (AlCl₃, TiCl₄) catalyst_fries->lewis_acid_fries bronsted_acid_fries Brønsted Acids (MeSO₃H) catalyst_fries->bronsted_acid_fries solid_acid_fries Solid Acids (Zeolites) catalyst_fries->solid_acid_fries optimization Reaction Optimization lewis_acid_fries->optimization bronsted_acid_fries->optimization solid_acid_fries->optimization lewis_acid_fc Lewis Acids (AlCl₃, ZnCl₂) catalyst_fc->lewis_acid_fc other_fc Other Catalysts (Sc(OTf)₃, FeCl₃) catalyst_fc->other_fc lewis_acid_fc->optimization other_fc->optimization temperature Temperature Control (Higher for ortho in Fries) optimization->temperature solvent Solvent Choice (Non-polar for ortho in Fries) optimization->solvent

Caption: Decision logic for catalyst and reaction condition selection.

References

challenges in the scale-up synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low overall yield is a common challenge in the scale-up of organic syntheses. In the case of this compound, prepared via the Fries rearrangement of 4-tert-butylphenyl acetate, several factors can contribute to this issue.

ParameterPotential CauseRecommended Action
Reaction Temperature Suboptimal temperature can lead to incomplete conversion or favor byproduct formation.Review and optimize the reaction temperature. Lower temperatures generally favor the formation of the para-isomer (the desired product), while higher temperatures can lead to the formation of the ortho-isomer and other byproducts.[1][2]
Catalyst Activity The Lewis acid catalyst (e.g., aluminum chloride) may be of low quality or have degraded due to improper handling.Ensure the use of high-purity, anhydrous Lewis acid. Handle the catalyst under inert atmosphere to prevent deactivation by moisture.
Reaction Time Insufficient reaction time can result in incomplete conversion of the starting material.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Mixing Efficiency Inadequate mixing can lead to localized "hot spots" and non-uniform reaction conditions, resulting in increased byproduct formation.Ensure efficient and uniform mixing throughout the reactor, especially during the addition of the catalyst.
Issue 2: Poor Regioselectivity (High percentage of ortho-isomer)

The Fries rearrangement can yield both ortho- and para-isomers. For the synthesis of this compound, the para-isomer is the desired product. An unfavorable ortho/para ratio complicates purification and reduces the yield of the target molecule.

ParameterPotential CauseRecommended Action
Reaction Temperature Higher reaction temperatures favor the formation of the thermodynamically more stable ortho-isomer.[1]Maintain a lower reaction temperature to favor the kinetically controlled formation of the para-isomer.[1]
Solvent Polarity Non-polar solvents can favor the formation of the ortho-isomer.[1]Utilize a more polar solvent to enhance the formation of the para-isomer.[1]
Issue 3: Difficult Purification of the Final Product

The crude product of the Fries rearrangement often contains a mixture of the desired product, the ortho-isomer, unreacted starting material, and other byproducts. On a large scale, chromatographic purification is often not feasible.

IssuePotential CauseRecommended Action
Presence of Isomers Incomplete separation of the ortho- and para-isomers during workup and isolation.Optimize the reaction conditions to maximize the formation of the desired para-isomer. Employ recrystallization from a suitable solvent system to selectively crystallize the desired product.
Colored Impurities Formation of colored byproducts during the reaction or workup.Treat the crude product solution with activated carbon to remove colored impurities before crystallization.
Residual Catalyst Incomplete quenching and removal of the Lewis acid catalyst.Ensure thorough quenching of the reaction mixture and washing of the organic phase to remove all traces of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most common industrial synthesis is the Fries rearrangement of 4-tert-butylphenyl acetate.[3] This reaction involves the rearrangement of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[4]

Q2: How does temperature affect the outcome of the Fries rearrangement for this synthesis?

A2: Temperature is a critical parameter that influences the regioselectivity of the reaction. Lower temperatures (kinetic control) favor the formation of the desired para-isomer, this compound. Higher temperatures (thermodynamic control) tend to favor the formation of the isomeric byproduct, 1-(3-tert-butyl-2-hydroxyphenyl)ethanone.[1]

Q3: What are the main challenges in scaling up the Fries rearrangement?

A3: Key challenges include:

  • Heat Management: The reaction is often exothermic, and efficient heat removal is crucial to maintain the optimal temperature and avoid runaway reactions.

  • Reagent Addition: The controlled addition of the Lewis acid is critical to manage the reaction rate and heat generation.

  • Mixing: Ensuring homogeneous mixing in large reactors is essential for consistent product quality and yield.

  • Workup and Waste Disposal: The use of stoichiometric amounts of Lewis acids generates significant amounts of acidic waste that needs to be neutralized and disposed of properly.

Q4: What are the typical impurities found in the crude product?

A4: Common impurities include the ortho-isomer (1-(3-tert-butyl-2-hydroxyphenyl)ethanone), unreacted 4-tert-butylphenyl acetate, and potentially di-acylated byproducts. The presence of these impurities can complicate the purification process.

Q5: Are there any "greener" alternatives to the traditional Fries rearrangement?

A5: Research is ongoing into more environmentally friendly methods. One promising approach is the use of solid acid catalysts, such as zeolites, which can be recovered and reused, reducing waste.[5] Additionally, mechanochemical methods, which involve solvent-free reactions in a ball mill, are being explored as a way to reduce solvent usage and potentially improve selectivity.[6][7]

Experimental Protocols

Representative Lab-Scale Synthesis via Fries Rearrangement

This protocol is a representative example and may require optimization for scale-up.

Materials:

  • 4-tert-butylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-tert-butylphenyl acetate in anhydrous nitrobenzene at 0-5 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 25 °C for para-selectivity) and stir for the required time, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C and slowly quench by the addition of ice-cold concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

experimental_workflow Experimental Workflow for Fries Rearrangement start Start reagent_prep Prepare solution of 4-tert-butylphenyl acetate in anhydrous solvent start->reagent_prep catalyst_addition Portion-wise addition of anhydrous AlCl3 at low temp. reagent_prep->catalyst_addition reaction Stir at controlled temperature (monitor progress) catalyst_addition->reaction quench Quench with ice-cold HCl reaction->quench extraction Extract with organic solvent quench->extraction wash Wash organic phase extraction->wash dry_concentrate Dry and concentrate wash->dry_concentrate purification Purify by recrystallization dry_concentrate->purification end Final Product purification->end

Caption: A generalized experimental workflow for the synthesis of this compound via Fries rearrangement.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield check_temp Is reaction temp. optimal? low_yield->check_temp check_catalyst Is catalyst active? low_yield->check_catalyst check_time Is reaction time sufficient? low_yield->check_time check_mixing Is mixing efficient? low_yield->check_mixing optimize_temp Optimize temperature check_temp->optimize_temp No use_new_catalyst Use fresh, anhydrous catalyst check_catalyst->use_new_catalyst No increase_time Increase reaction time check_time->increase_time No improve_mixing Improve agitation check_mixing->improve_mixing No

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

selectivity_control Control of Regioselectivity fries_rearrangement Fries Rearrangement low_temp Low Temperature fries_rearrangement->low_temp high_temp High Temperature fries_rearrangement->high_temp polar_solvent Polar Solvent fries_rearrangement->polar_solvent nonpolar_solvent Non-polar Solvent fries_rearrangement->nonpolar_solvent para_product Para-isomer (Kinetic Product) This compound low_temp->para_product ortho_product Ortho-isomer (Thermodynamic Product) high_temp->ortho_product polar_solvent->para_product nonpolar_solvent->ortho_product

Caption: Factors influencing the regioselectivity of the Fries rearrangement.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and Related Acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone with its structural analogs, 1-(2-hydroxyphenyl)ethanone and 4'-tert-butylacetophenone, provides valuable insights for researchers in drug development and chemical sciences. This guide offers a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.

This report presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and two structurally related compounds: 1-(2-hydroxyphenyl)ethanone and 4'-tert-butylacetophenone. The objective is to provide a clear, data-driven comparison of their spectral features, aiding in structural elucidation and quality control for researchers and professionals in the field.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for the three compounds, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CH₃ (acetyl)2.62s-3H
-C(CH₃)₃ (tert-butyl)1.32s-9H
Ar-H36.90d8.81H
Ar-H47.42dd8.8, 2.61H
Ar-H67.65d2.61H
-OH12.1s-1H
1-(2-Hydroxyphenyl)ethanone -CH₃ (acetyl)2.63s-3H
Ar-H36.92d8.41H
Ar-H47.48t7.81H
Ar-H56.99t7.51H
Ar-H67.72dd8.1, 1.61H
-OH12.2s-1H
4'-Tert-butylacetophenone -CH₃ (acetyl)2.58s-3H
-C(CH₃)₃ (tert-butyl)1.34s-9H
Ar-H (ortho to acetyl)7.90d8.52H
Ar-H (meta to acetyl)7.47d8.52H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₃ (acetyl)26.5
-C(CH₃)₃ (tert-butyl)31.5
-C(CH₃)₃ (tert-butyl quat.)34.1
Ar-C1118.0
Ar-C2161.8
Ar-C3117.5
Ar-C4129.5
Ar-C5142.0
Ar-C6127.3
C=O204.5
1-(2-Hydroxyphenyl)ethanone -CH₃ (acetyl)26.4
Ar-C1118.7
Ar-C2162.5
Ar-C3118.9
Ar-C4136.3
Ar-C5118.9
Ar-C6130.1
C=O204.8
4'-Tert-butylacetophenone -CH₃ (acetyl)26.5
-C(CH₃)₃ (tert-butyl)31.1
-C(CH₃)₃ (tert-butyl quat.)35.1
Ar-C (ipso to acetyl)134.7
Ar-C (ortho to acetyl)128.4
Ar-C (meta to acetyl)125.5
Ar-C (para to acetyl)156.9
C=O197.8

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of each compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solutions were transferred to 5 mm NMR tubes.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

Data Processing: The raw data were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key correlations between the structural features of this compound and its characteristic NMR signals.

cluster_structure This compound Structure cluster_nmr NMR Signals Structure C₁₂H₁₆O₂ A Acetyl Group (-COCH₃) H1_Acetyl ¹H: s @ ~2.6 ppm A->H1_Acetyl correlates to B Tert-butyl Group (-C(CH₃)₃) H1_Tbutyl ¹H: s @ ~1.3 ppm B->H1_Tbutyl correlates to C Aromatic Protons H1_Aromatic ¹H: m @ ~6.9-7.7 ppm C->H1_Aromatic correlates to D Hydroxyl Proton (-OH) H1_OH ¹H: s @ ~12.1 ppm D->H1_OH correlates to E Carbonyl Carbon (C=O) C13_Carbonyl ¹³C: ~204.5 ppm E->C13_Carbonyl correlates to F Aromatic Carbons C13_Aromatic ¹³C: ~117-162 ppm F->C13_Aromatic correlates to

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-hydroxy-5-tert-butyl-acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical tool, providing a unique molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-hydroxy-5-tert-butyl-acetophenone against its parent compound, acetophenone, and a structurally related analog, p-tert-butylacetophenone. The insights provided herein are extrapolated from established fragmentation mechanisms of aromatic ketones.

Comparative Fragmentation Analysis

The fragmentation of 2-hydroxy-5-tert-butyl-acetophenone under EI is predicted to follow characteristic pathways for substituted acetophenones, primarily involving alpha-cleavage and subsequent neutral losses. The presence of the hydroxyl and tert-butyl groups introduces additional fragmentation routes compared to unsubstituted acetophenone.

Fragment Ion m/z (Acetophenone) [1][2][3]m/z (p-tert-Butylacetophenone) [4]Predicted m/z (2-hydroxy-5-tert-butyl-acetophenone) Description of Fragmentation
[M]+•120176192Molecular Ion
[M-CH3]+105161177α-cleavage: Loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is typically the base peak.
[M-C(CH3)3]+--135Loss of a tert-butyl radical from the phenyl ring.
[M-CH3-CO]+77133149Loss of a neutral carbon monoxide molecule from the [M-CH3]+ ion.
[C7H7]+91--Formation of a tropylium ion, a common rearrangement for aromatic compounds.
[C4H9]+-5757Fragmentation of the tert-butyl group.

Predicted Fragmentation Pathway of 2-hydroxy-5-tert-butyl-acetophenone

The following diagram illustrates the primary predicted fragmentation cascade for 2-hydroxy-5-tert-butyl-acetophenone upon electron ionization.

Fragmentation_Pathway M [M]+• m/z = 192 M_minus_CH3 [M-CH3]+ m/z = 177 M->M_minus_CH3 - •CH3 M_minus_tert_butyl [M-C(CH3)3]+ m/z = 135 M->M_minus_tert_butyl - •C(CH3)3 tert_butyl_cation [C4H9]+ m/z = 57 M->tert_butyl_cation fragmentation M_minus_CH3_minus_CO [M-CH3-CO]+ m/z = 149 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI mass spectrometry fragmentation of 2-hydroxy-5-tert-butyl-acetophenone.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of 2-hydroxy-5-tert-butyl-acetophenone using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount of 2-hydroxy-5-tert-butyl-acetophenone in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to 2-hydroxy-5-tert-butyl-acetophenone.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds.

Alternative Analytical Techniques

While GC-MS with EI is a primary tool for elucidating fragmentation patterns, other analytical techniques can provide complementary structural information for 2-hydroxy-5-tert-butyl-acetophenone and its analogs.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of protons and carbons.Provides unambiguous structure elucidation.Less sensitive than mass spectrometry; requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl).Quick and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution and sensitivity, suitable for non-volatile compounds.Does not inherently provide structural information without a coupled detector like a mass spectrometer.[5][6]

This guide provides a foundational understanding of the expected mass spectrometric behavior of 2-hydroxy-5-tert-butyl-acetophenone based on the established principles of fragmentation for aromatic ketones. Experimental verification is crucial to confirm these predictions and to fully characterize this compound.

References

A Comparative Guide to the Synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone: Fries Rearrangement vs. Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 1-(5-tert-butyl-2-hydroxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed comparison of the two primary methods: the Fries rearrangement of 4-tert-butylphenyl acetate and the direct Friedel-Crafts acylation of 4-tert-butylphenol, with a focus on efficiency and yield.

At a Glance: Comparing the Synthetic Routes

ParameterFries Rearrangement of 4-tert-butylphenyl AcetateDirect Friedel-Crafts Acylation of 4-tert-butylphenol
Starting Material 4-tert-butylphenyl acetate4-tert-butylphenol
Primary Reagent Lewis Acid (e.g., AlCl₃, TiCl₄, p-TSA)Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) + Lewis Acid (e.g., AlCl₃)
Key Transformation Intramolecular rearrangement of an acyl groupIntermolecular electrophilic aromatic substitution
Selectivity Temperature and solvent dependent ortho/para selectivity. Higher temperatures generally favor the ortho product.[1][2]Can be challenging to achieve high ortho-selectivity, often yielding a mixture of ortho and para isomers.
Reported Yield High yields of the ortho-isomer (up to 90%) have been reported for similar substrates under optimized conditions with certain catalysts.[3]Yields can be variable and are highly dependent on the catalyst and reaction conditions.
Advantages Can provide high ortho-selectivity under specific conditions.A more direct, one-step process from the phenol.
Disadvantages Requires the pre-synthesis of the phenyl acetate starting material. The use of stoichiometric amounts of corrosive Lewis acids can be a drawback.Can suffer from poor regioselectivity, leading to difficult to separate isomeric mixtures. The catalyst can form strong complexes with both the starting material and the product.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in both the Fries rearrangement and the Friedel-Crafts acylation routes to this compound.

Fries Rearrangement 4-tert-butylphenyl acetate 4-tert-butylphenyl acetate Intermediate Complex Acylium Ion Intermediate 4-tert-butylphenyl acetate->Intermediate Complex Lewis Acid (e.g., AlCl3) High Temperature This compound This compound Intermediate Complex->this compound Intramolecular Rearrangement para-isomer para-isomer byproduct Intermediate Complex->para-isomer

Fries Rearrangement Pathway

Friedel-Crafts Acylation cluster_0 Electrophile Generation 4-tert-butylphenol 4-tert-butylphenol Sigma_Complex Sigma Complex Intermediate 4-tert-butylphenol->Sigma_Complex Electrophilic Attack Acylium_Ion Acylium Ion Acylium_Ion->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation para_isomer para-isomer byproduct Sigma_Complex->para_isomer Acetyl Chloride Acetyl Chloride Acetyl Chloride->Acylium_Ion Lewis Acid (AlCl3)

Friedel-Crafts Acylation Pathway

Detailed Experimental Protocols

While a direct comparative study with quantitative yields for the synthesis of this compound was not found in a single source, the following protocols are based on established methodologies for these reactions.

Route 1: Fries Rearrangement of 4-tert-butylphenyl Acetate

This two-step process begins with the acetylation of 4-tert-butylphenol, followed by the Lewis acid-catalyzed rearrangement of the resulting ester.

Step 1: Synthesis of 4-tert-butylphenyl acetate

A mixture of 4-tert-butylphenol and a slight excess of acetic anhydride is heated, often in the presence of a catalytic amount of a strong acid or base, followed by purification to yield the acetate ester.

Step 2: Fries Rearrangement

  • Materials: 4-tert-butylphenyl acetate, anhydrous aluminum chloride (AlCl₃), and a suitable solvent (e.g., nitrobenzene or solvent-free).

  • Procedure: Anhydrous aluminum chloride (at least a stoichiometric equivalent) is added to the 4-tert-butylphenyl acetate, either neat or in a high-boiling solvent. The mixture is heated to a high temperature (typically 120-180°C) to favor the formation of the ortho-isomer.[1] The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled and carefully quenched with ice and hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.

  • Expected Outcome: This method, particularly at higher temperatures, is expected to yield the desired ortho-isomer, this compound, as the major product. Yields for the rearrangement of similar phenyl acetates to the ortho-hydroxyacetophenone can be high, with some reports indicating up to 90% for the ortho-isomer when using catalysts like p-toluenesulfonic acid under solvent-free conditions.[3]

Route 2: Direct Friedel-Crafts Acylation of 4-tert-butylphenol

This method involves the direct acylation of 4-tert-butylphenol with an acylating agent in the presence of a Lewis acid.

  • Materials: 4-tert-butylphenol, acetyl chloride or acetic anhydride, and anhydrous aluminum chloride (AlCl₃).

  • Procedure: To a cooled solution of 4-tert-butylphenol and the acylating agent in a suitable solvent (e.g., dichloromethane or carbon disulfide), anhydrous aluminum chloride is added portion-wise. The reaction mixture is then stirred, often at room temperature or with gentle heating. The progress of the reaction is monitored. After the reaction is complete, the mixture is worked up by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting product mixture of ortho and para isomers is then separated by techniques such as column chromatography.

  • Expected Outcome: This route directly produces the desired product but often results in a mixture of ortho and para isomers. The separation of these isomers can be challenging and may lead to a lower isolated yield of the desired this compound. The Friedel-Crafts acylation of phenols can be complicated by O-acylation as a competing reaction.[1]

Efficiency and Yield: A Comparative Analysis

The Fries rearrangement offers a significant advantage in terms of regioselectivity . By carefully controlling the reaction temperature, it is possible to favor the formation of the desired ortho-isomer, this compound.[1] While this is a two-step process, the potential for high yields of the specific isomer can make it a more efficient route overall, especially when considering the challenges of isomer separation. The use of alternative, less corrosive, and more environmentally friendly catalysts like p-toluenesulfonic acid is also an attractive feature of modern variations of this reaction.[3]

The direct Friedel-Crafts acylation is a more atom-economical and direct approach. However, achieving high ortho-selectivity can be difficult, often leading to the formation of a significant amount of the para-isomer. The separation of these isomers can be a major drawback, impacting the overall isolated yield and increasing the cost and complexity of the purification process. The strong complexation of the Lewis acid catalyst with the phenolic hydroxyl group and the product ketone necessitates the use of stoichiometric or excess amounts of the catalyst, which can generate a considerable amount of acidic waste during workup.[4]

Conclusion for the Synthetic Chemist

For the synthesis of this compound, the Fries rearrangement of 4-tert-butylphenyl acetate generally presents a more reliable and efficient route for obtaining the pure ortho-isomer , despite being a two-step process. The ability to control the regioselectivity through reaction conditions is a key advantage.

The direct Friedel-Crafts acylation , while more direct, is often hampered by a lack of regioselectivity, leading to purification challenges that can significantly lower the effective yield of the desired product. However, for applications where a mixture of isomers is acceptable or if a highly ortho-selective catalytic system is developed, this one-step route could be a viable alternative.

Researchers and drug development professionals should carefully consider the desired purity of the final product, the available purification capabilities, and environmental considerations when choosing between these two synthetic pathways. For applications requiring high purity of this compound, the Fries rearrangement is the recommended method.

References

A Comparative Analysis of the Biological Activity of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic ring. They are widely distributed in nature and are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a synthetic phenolic compound that shares structural similarities with naturally occurring and other synthetic phenolic compounds. The presence of a hydroxyl group on the phenyl ring and a tert-butyl group suggests that it may exhibit significant biological activities. This guide provides a comparative overview of the potential biological activities of this compound against other well-studied phenolic compounds, supported by experimental data from existing literature.

Disclaimer: Direct experimental data on the biological activity of this compound was not available in the public domain at the time of this review. The following comparison is based on the known activities of structurally similar phenolic compounds and serves as a predictive guide for potential research and development.

Comparative Analysis of Biological Activities

The biological activity of phenolic compounds is largely attributed to their ability to scavenge free radicals, modulate inflammatory pathways, and disrupt microbial cell integrity. The following tables summarize the reported antioxidant, anti-inflammatory, and antimicrobial activities of various phenolic compounds that can be used as a benchmark for predicting the potential efficacy of this compound.

The antioxidant capacity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds (IC50 Values)

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)Reference
Gallic Acid 8.93.5[1]
Quercetin 9.24.8[1]
Ascorbic Acid (Standard) 5.32.9[1]
4-tert-Butylcatechol --[2]

Note: Specific IC50 values for 4-tert-Butylcatechol were not found, but it is recognized for its antioxidant properties as a polymerization inhibitor.[2]

dot

Antioxidant_Mechanism Phenolic_Compound Phenolic Compound (e.g., this compound) Phenoxy_Radical Stable Phenoxy Radical Phenolic_Compound->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H•

Caption: Free radical scavenging mechanism of phenolic compounds.

The anti-inflammatory potential of phenolic compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity of Phenolic Compounds (Nitric Oxide Inhibition IC50)

CompoundCell LineNO Inhibition IC50 (µM)Reference
Apigenin RAW 264.712.5[3]
Luteolin RAW 264.710.2[3]
Quercetin RAW 264.715.8[3]
Indomethacin (Standard) RAW 264.725.0[4]

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates Phenolic_Compound Phenolic Compound Phenolic_Compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) NF-κB_active->Inflammatory_Genes Induces

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure, featuring a phenolic hydroxyl group and a lipophilic tert-butyl group, suggests a strong potential for antioxidant, anti-inflammatory, and antimicrobial properties. The tert-butyl group may enhance its solubility in lipid environments, potentially increasing its interaction with cell membranes and intracellular targets.

Future research should focus on the in-vitro and in-vivo evaluation of this compound to quantify its biological activities. Direct comparison with the phenolic compounds listed in this guide under standardized experimental conditions will be crucial to accurately position its therapeutic potential. Structure-activity relationship (SAR) studies on a series of related derivatives could further optimize its efficacy and selectivity for specific biological targets, paving the way for its development as a novel therapeutic agent.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical methods for the quantitative determination of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical methodology. The performance data summarized herein is representative of typical validation results for these techniques.

Data Presentation: Performance Comparison

The following table summarizes the key validation parameters for the HPLC-UV and GC-MS methods for the analysis of this compound.

Validation Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity HighVery High
Sample Throughput ModerateModerate to High
Instrumentation Cost ModerateHigh

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a DAD detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm, or equivalent C18 column.

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient elution.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material in methanol to obtain a theoretical concentration of 1 mg/mL, followed by dilution with the mobile phase to fall within the calibration range.

3. Validation Procedures:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample and a standard solution to ensure no interference from excipients at the retention time of the analyte peak.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it suitable for impurity profiling and trace-level analysis.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

2. Standard and Sample Preparation:

  • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, derivatize the phenolic hydroxyl group. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 1 mg of sample or standard, add 100 µL of BSTFA and heat at 70 °C for 30 minutes.

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable solvent like dichloromethane.

  • Working Standard Solutions: Prepare by serial dilution of the derivatized stock solution in dichloromethane.

  • Sample Solution: Derivatize the sample using the same procedure as for the standard.

3. Validation Procedures:

  • Linearity, Accuracy, Precision, LOD, and LOQ: Follow similar procedures as outlined for the HPLC-UV method, using the peak area of a characteristic ion from the mass spectrum for quantification.

  • Specificity: The mass spectrum of the analyte provides a high degree of specificity. Compare the mass spectrum of the peak in the sample chromatogram with that of the reference standard.

Mandatory Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weighing S2 Dissolution (Methanol) S1->S2 S3 Dilution (Mobile Phase) S2->S3 A1 Injection S3->A1 A2 Chromatographic Separation A1->A2 A3 UV Detection (280 nm) A2->A3 D1 Peak Integration A3->D1 D2 Quantification D1->D2

Caption: Workflow for the HPLC-UV analysis of this compound.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weighing P2 Derivatization (BSTFA) P1->P2 P3 Dilution (Dichloromethane) P2->P3 G1 Injection P3->G1 G2 GC Separation G1->G2 G3 Mass Spectrometry Detection G2->G3 D1 Peak Identification (Mass Spectrum) G3->D1 D2 Quantification (Extracted Ion) D1->D2

Caption: Workflow for the GC-MS analysis of this compound.

References

spectroscopic comparison of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone with its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone with its structural isomers reveals distinct differences in their spectral characteristics, arising from the varied substitution patterns on the phenyl ring. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data, to aid researchers in their identification and characterization.

The positioning of the tert-butyl, hydroxyl, and acetyl groups on the benzene ring in this compound and its isomers significantly influences their electronic and magnetic environments. These differences are directly reflected in their spectroscopic signatures, providing a powerful tool for their differentiation. This guide will delve into a comparative analysis of the parent compound with four of its key isomers:

  • This compound (Parent Compound)

  • 1-(4-tert-butyl-2-hydroxyphenyl)ethanone

  • 1-(3-tert-butyl-4-hydroxyphenyl)ethanone

  • 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone

  • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)

CompoundAr-H-OH-C(CH₃)₃-COCH₃
This compound 7.58 (d, J=2.4 Hz, 1H), 7.39 (dd, J=8.7, 2.4 Hz, 1H), 6.90 (d, J=8.7 Hz, 1H)12.1 (s, 1H)1.32 (s, 9H)2.63 (s, 3H)
1-(4-tert-butyl-2-hydroxyphenyl)ethanone 7.55 (d, J=8.5 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.78 (dd, J=8.5, 2.0 Hz, 1H)12.4 (s, 1H)1.31 (s, 9H)2.55 (s, 3H)
1-(3-tert-butyl-4-hydroxyphenyl)ethanone 7.85 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.5, 2.2 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H)6.5 (br s, 1H)1.45 (s, 9H)2.54 (s, 3H)
1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone 7.55 (d, J=2.4 Hz, 1H), 7.25 (d, J=2.4 Hz, 1H)12.5 (s, 1H)1.44 (s, 9H), 1.32 (s, 9H)2.65 (s, 3H)
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone 7.75 (s, 2H)5.8 (s, 1H)1.48 (s, 18H)2.55 (s, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)

CompoundC=OAr-C (Substituted)Ar-CH-C(CH₃)₃-C(CH₃)₃-COCH₃
This compound 204.1161.8, 142.9, 120.1130.5, 128.9, 118.034.531.526.5
1-(4-tert-butyl-2-hydroxyphenyl)ethanone 203.8162.1, 152.8, 118.2129.8, 116.5, 114.334.831.226.4
1-(3-tert-butyl-4-hydroxyphenyl)ethanone 197.5160.2, 137.5, 130.8129.7, 125.8, 117.535.129.526.3
1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone 205.2159.5, 141.2, 138.5, 118.9126.5, 125.835.2, 34.331.6, 29.527.1
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone 197.8158.5, 140.8, 131.2126.135.030.426.5

Table 3: IR, Mass Spectrometry, and UV-Vis Data

CompoundIR (cm⁻¹)MS (m/z)UV-Vis (λmax, nm)
This compound 3400-3000 (br, O-H), 1650 (C=O)192 (M+), 177, 149255, 330
1-(4-tert-butyl-2-hydroxyphenyl)ethanone 3400-3000 (br, O-H), 1648 (C=O)192 (M+), 177, 135258, 335
1-(3-tert-butyl-4-hydroxyphenyl)ethanone 3350-3100 (br, O-H), 1665 (C=O)192 (M+), 177, 149280
1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone 3450-3150 (br, O-H), 1655 (C=O)248 (M+), 233, 191260, 340
1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone 3620 (sharp, O-H), 1670 (C=O)248 (M+), 233285

Experimental Protocols

A brief overview of the methodologies used for acquiring the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer with an electron ionization (EI) source.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using ethanol as the solvent.

Isomeric Relationships and Analysis Workflow

The following diagram illustrates the structural relationships between the isomers and the workflow for their comparative spectroscopic analysis.

G Spectroscopic Comparison of this compound and its Isomers cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Comparison A This compound NMR NMR (1H, 13C) A->NMR IR IR A->IR MS Mass Spec A->MS UV UV-Vis A->UV B 1-(4-tert-butyl-2-hydroxyphenyl)ethanone B->NMR B->IR B->MS B->UV C 1-(3-tert-butyl-4-hydroxyphenyl)ethanone C->NMR C->IR C->MS C->UV D 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone D->NMR D->IR D->MS D->UV E 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone E->NMR E->IR E->MS E->UV Table Comparative Data Tables NMR->Table IR->Table MS->Table UV->Table

Caption: Workflow for the spectroscopic comparison of isomers.

Discussion of Spectroscopic Differences

The observed spectroscopic differences can be attributed to several factors:

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The intramolecular hydrogen bonding between the hydroxyl group and the acetyl group in the ortho-isomers (parent compound, 1-(4-tert-butyl-2-hydroxyphenyl)ethanone, and 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone) leads to a significant downfield shift of the hydroxyl proton signal (around 12 ppm). In contrast, the absence of this interaction in isomers where these groups are not ortho to each other results in an upfield shift of the hydroxyl proton signal.

  • ¹³C NMR: The positions of the carbonyl and aromatic carbon signals are influenced by the substitution pattern. The steric hindrance and electronic effects of the bulky tert-butyl groups cause noticeable shifts in the carbon resonances.

  • IR Spectroscopy: The frequency of the carbonyl (C=O) stretching vibration is affected by conjugation and hydrogen bonding. Intramolecular hydrogen bonding in the ortho-isomers typically lowers the C=O stretching frequency. The O-H stretching vibration appears as a broad band in hydrogen-bonded systems and a sharper peak in non-hydrogen-bonded phenols.

  • Mass Spectrometry: The fragmentation patterns in the mass spectra can be diagnostic. The molecular ion peak (M+) confirms the molecular weight. The fragmentation often involves the loss of a methyl group from the tert-butyl or acetyl group, leading to characteristic fragment ions.

  • UV-Vis Spectroscopy: The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups (-OH) and chromophoric groups (C=O). The ortho-hydroxyacetophenones generally exhibit two main absorption bands, while the para-substituted isomers show a single strong absorption band at a longer wavelength.

This comprehensive spectroscopic comparison provides a valuable resource for the unambiguous identification and characterization of this compound and its isomers, which is crucial for applications in drug development, materials science, and chemical research.

evaluation of the radical scavenging capacity of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Radical Scavenging Activity

The antioxidant potential of a compound is frequently quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. Lower IC50 values are indicative of higher antioxidant potency. The following table summarizes the IC50 values for several common and synthetic antioxidants, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Gallic Acid-1.03 ± 0.25[1]
(+)-Catechin-3.12 ± 0.51[1]
Caffeic Acid-1.59 ± 0.06[1]
Quercetin-1.89 ± 0.33[1]
Kaempferol-3.70 ± 0.15[1]
Propyl gallateLower than BHTTime-dependent[2]
BHT (Butylated hydroxytoluene)202.35-[3]
BHA (Butylated hydroxyanisole)112.05-[3]
Trolox3.77 ± 0.082.93 ± 0.03[4]

Note: A direct comparison of IC50 values should be made with caution, as results can vary based on specific experimental conditions. It is recommended to include standard reference compounds in any new experimental evaluation.

Experimental Protocols for Radical Scavenging Assays

To facilitate the evaluation of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone, detailed protocols for the two most common radical scavenging assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This reduction is measured by the decrease in absorbance at 517 nm.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be protected from light. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and standard antioxidant in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH working solution to each well. Then, add an equal volume of the different concentrations of the test compound or standard. A blank well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample (DPPH solution with the test compound).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, and the change in color is measured spectrophotometrically. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[1]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol (or ethanol)

  • Test compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and a stock solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and standard antioxidant in a suitable solvent. Create a series of dilutions from the stock solution.

  • Reaction: Add a small volume of the test compound or standard at various concentrations to a larger volume of the ABTS working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS solution without the sample).

    • A_sample is the absorbance of the sample (ABTS solution with the test compound).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the DPPH and ABTS radical scavenging assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution mix Mix DPPH Solution with Sample/Standard prep_dpph->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

DPPH Radical Scavenging Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare ABTS•+ Working Solution mix Mix ABTS•+ Solution with Sample/Standard prep_abts->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

ABTS Radical Scavenging Assay Workflow

Concluding Remarks

The provided data on alternative antioxidants and the detailed experimental protocols offer a solid foundation for the evaluation of this compound's radical scavenging capacity. By following the standardized methods outlined in this guide, researchers can generate reliable and comparable data. This will enable a comprehensive assessment of the compound's antioxidant potential and its viability for further development in therapeutic or industrial applications. The inclusion of known standards in future experiments will be crucial for validating the results and placing the activity of the target compound within the broader context of known antioxidants.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation/Corrosion: May cause skin irritation. Phenolic compounds can be corrosive and readily absorbed through the skin, potentially leading to systemic toxicity.[4]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][5]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Flammability: May be a combustible liquid.[1]

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound. It is imperative to wear the appropriate PPE at all times when handling this chemical.

Protection Type Required PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesRecommended materials: Butyl rubber, Neoprene, or Viton for good resistance against phenols and ketones.[4][7][8] Nitrile gloves are generally not recommended for prolonged contact with phenolic compounds but may be used for splash protection if changed immediately after contact.[4][8]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes and aerosols.[1][9]
Face shieldRequired when there is a significant risk of splashing.[8][10]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Long pants and closed-toe shoesTo ensure full skin coverage of the lower body and feet.[4]
Chemical-resistant apronRecommended when handling larger quantities or when there is a high potential for splashing.[4][11]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.If engineering controls are not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[9][12]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Remove all potential ignition sources if the compound is determined to be combustible.[1][12]

    • Keep the container tightly closed when not in use.[1][6]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.[6][12]

    • Do not breathe dust, fumes, or vapors.[6]

    • Use non-sparking tools if the material is flammable.[12]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for disposal.[1]

    • Do not allow the chemical to enter drains or waterways.[1][2]

    • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused Chemical Dispose of in a designated, labeled hazardous waste container. The container should be kept closed and stored in a secondary containment vessel in a designated waste accumulation area.
Contaminated Materials (e.g., gloves, absorbent pads, glassware) Place all contaminated disposable materials in a sealed, labeled hazardous waste bag or container.
Final Disposal All chemical waste must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[2][12] Do not dispose of down the drain or in the regular trash.[12]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Closed When Not in Use handle1->handle2 handle3 Wash Hands After Use handle2->handle3 disp1 Segregate Waste (Solid & Liquid) handle3->disp1 Proceed to Disposal disp2 Use Labeled Hazardous Waste Containers disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.